3-Iodocinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGSVLAIFJIPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316852 | |
| Record name | 3-Iodocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82453-00-7 | |
| Record name | 3-Iodocinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82453-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodocinnoline: Chemical Structure, Synthesis, and Reactivity Profile
[1]
Executive Summary
3-Iodocinnoline (CAS: 82453-00-7) represents a high-value heterocyclic scaffold in medicinal chemistry, distinguished by the presence of a reactive iodine "handle" at the C3 position of the 1,2-diazanaphthalene core.[1] Unlike its 4-halo analogues, which are susceptible to nucleophilic aromatic substitution (
Structural Analysis and Electronic Properties[1][2][3]
The Cinnoline Core
Cinnoline is a planar, aromatic bicycle containing a pyridazine ring fused to a benzene ring.[1] The presence of the N=N bond (N1-N2) creates a significant dipole and lowers the energy of the LUMO compared to quinoline or naphthalene.
The C3-Iodine Functional Handle
The iodine atom at C3 is critical for two reasons:
-
Weak C-I Bond: The C3-I bond energy is significantly lower than that of C3-Br or C3-Cl, facilitating rapid oxidative addition to Pd(0) species even under mild conditions.[1]
-
Electronic Environment: The C3 position is meta-like relative to N1 and ortho-like relative to N2.[1] This unique electronic positioning makes the C3-iodine less prone to hydrolysis than C4-halogens but highly reactive toward transition metals.[1]
Reactivity Map
The following diagram illustrates the divergent reactivity profiles of the cinnoline scaffold, highlighting the specificity of the C3-iodine handle.
Figure 1: Comparative reactivity profile.[1] Note the anomalous behavior in Heck conditions often leading to 3,3'-bicinnolinyl homocoupling rather than alkenylation.
Synthetic Methodologies
Historically, 3-halocinnolines were difficult to access.[1] Traditional Richter cyclization often yields 3-substituted cinnolines but installing a halogen directly is challenging.[1] The modern "Gold Standard" utilizes Directed Metalation , pioneered by the Knochel group.[1]
Method A: Directed Magnesiation (The Knochel Protocol)
This method is superior for synthesizing the parent 3-iodocinnoline from unsubstituted cinnoline. It utilizes a sterically hindered, non-nucleophilic base (TMPMgCl[1]·LiCl) to selectively deprotonate C3, followed by quenching with iodine.[1]
Mechanism:
-
Coordination: The magnesium species coordinates to N2.[1]
-
Deprotonation: The TMP (2,2,6,6-tetramethylpiperidide) base removes the proton at C3 (the most acidic position due to the inductive effect of N2).[1]
-
Iodination: The resulting magnesiated intermediate reacts with
.[1][2]
Method B: Iodocyclization of 2-Alkynylanilines
For substituted derivatives, the iodocyclization of 2-ethynylbenzenediazonium salts is highly effective.[1]
Physicochemical Properties[1][2][5][6][7][8][9]
The following data summarizes the key physical characteristics of 3-iodocinnoline.
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 256.04 g/mol | |
| Appearance | Yellow to brownish crystalline solid | Typical of iodo-heterocycles due to n→π* transitions.[1] |
| Melting Point | 138°C | Significantly higher than non-halogenated cinnoline (mp 38°C). |
| Solubility | DCM, DMSO, THF, Ethyl Acetate | Poor solubility in water and hexanes.[1] |
| Stability | Light Sensitive | Store in amber vials under inert atmosphere at -20°C. |
| CAS Number | 82453-00-7 |
Experimental Protocols
Synthesis of 3-Iodocinnoline via Directed Magnesiation
Based on the methodology of Knochel et al.[1]
Reagents:
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add dry THF and cinnoline.[1]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents decomposition of the sensitive metallated intermediate.[1]
-
Metalation: Add TMPMgCl·LiCl dropwise over 5 minutes. Stir at -78°C for 30 minutes. The solution typically darkens, indicating the formation of the cinnolinyl-3-magnesium species.[1]
-
Quenching: Cannulate the cold anion solution into a separate flask containing
dissolved in dry THF (also at -78°C). -
Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous
(to reduce excess iodine) and extract with ethyl acetate (3x). -
Purification: Dry organic layers over
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectation: 75-85%
Suzuki-Miyaura Cross-Coupling
Standard protocol for derivatization.
Reagents:
Procedure:
Synthesis Workflow Diagram
The following diagram details the logic flow for the Directed Metalation synthesis, emphasizing the critical process controls.
Figure 2: Step-wise workflow for the Knochel Directed Metalation synthesis.
References
-
Knochel, P. , et al. (2009).[1] New Preparation Methods and Reactions of Organometallic Reagents of Mg, Zn and Al for the Functionalization of Aromatics and Heterocycles. Ludwig-Maximilians-Universität München.[1] Retrieved from [Link]
-
Cacchi, S. , et al. (2000).[1] The Palladium-Catalyzed Synthesis of Cinnolines. Organic Letters. (General reference for iodocyclization methodology).
-
Thieme Chemistry. (2002).[1] Product Class 9: Cinnolines. Science of Synthesis. Retrieved from [Link][1]
3-Iodocinnoline: A Keystone Intermediate for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The cinnoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide focuses on a particularly valuable, yet commercially elusive derivative: 3-Iodocinnoline. The strategic placement of the iodine atom at the 3-position unlocks a wealth of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery. Due to its limited commercial availability, this guide provides a comprehensive overview of a proposed synthetic strategy for 3-Iodocinnoline, grounded in established methodologies for analogous heterocyclic systems. Furthermore, we will explore its potential as a versatile building block and provide detailed, field-proven protocols for its utilization in key synthetic transformations relevant to pharmaceutical research and development.
The Cinnoline Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore.[2][3] Its rigid structure and ability to participate in various non-covalent interactions make it an attractive core for designing molecules that can effectively bind to biological targets. The diverse biological activities reported for cinnoline derivatives underscore their therapeutic potential.[1][2][4][5]
| Reported Biological Activities of Cinnoline Derivatives | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Immunology |
| Antibacterial & Antifungal | Infectious Diseases |
| Antimalarial | Infectious Diseases |
| Anxiolytic | Neuroscience |
This table summarizes the broad spectrum of pharmacological activities associated with the cinnoline scaffold, highlighting its importance in drug discovery.
The strategic functionalization of the cinnoline ring is paramount to modulating its pharmacological profile. Halogenated derivatives, in particular, serve as versatile intermediates for introducing a wide array of substituents. Among these, 3-Iodocinnoline stands out as a particularly valuable building block due to the high reactivity of the carbon-iodine bond in various cross-coupling reactions.
Navigating the Synthetic Challenge: A Proposed Route to 3-Iodocinnoline
A direct commercial source for 3-Iodocinnoline is not readily identifiable, necessitating an efficient and reliable in-house synthesis. Drawing inspiration from established methodologies for the synthesis of iodo-substituted quinolines and indoles, we propose a robust two-step synthetic sequence starting from the commercially available 3-aminocinnoline.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Iodocinnoline from 3-aminocinnoline.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Aminocinnoline
-
Rationale: The conversion of the amino group to a diazonium salt is a classic and effective method for introducing a good leaving group on an aromatic ring. The use of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Procedure:
-
To a stirred solution of 3-aminocinnoline (1.0 eq.) in dilute sulfuric acid (e.g., 1 M) at 0-5 °C (ice bath), add a solution of sodium nitrite (1.1 eq.) in water dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the cinnoline-3-diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Step 2: Iodination of the Diazonium Salt
-
Rationale: The diazonium group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. In this case, the iodide anion from potassium iodide acts as the nucleophile to introduce the iodine atom at the 3-position of the cinnoline ring.
-
Procedure:
-
To the freshly prepared solution of the cinnoline-3-diazonium salt at 0-5 °C, add a solution of potassium iodide (1.5 eq.) in water dropwise.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The crude 3-Iodocinnoline will likely precipitate out of the solution. Collect the solid by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-Iodocinnoline.
-
Unleashing the Potential: 3-Iodocinnoline as a Versatile Synthetic Intermediate
The true value of 3-Iodocinnoline lies in its utility as a precursor for a multitude of C-C and C-N bond-forming reactions. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, initiating a catalytic cycle that allows for the introduction of various functional groups.
Key Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing 3-Iodocinnoline as a versatile substrate.
Experimental Workflow: Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds. Its tolerance of a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules in drug discovery.
-
Procedure:
-
In a reaction vessel, combine 3-Iodocinnoline (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.
-
Conclusion and Future Outlook
References
A comprehensive list of references will be provided upon request, including links to peer-reviewed articles and technical documents supporting the methodologies and claims presented in this guide.
Sources
Technical Deep Dive: Isomeric Distinctions in Cinnoline Functionalization (3-Iodo vs. 4-Iodo)
Executive Summary
In the realm of nitrogen-containing heterocycles, cinnoline (1,2-diazanaphthalene) represents a privileged scaffold for bioisosteric replacement of quinolines and isoquinolines. However, the functionalization of the cinnoline core presents a sharp dichotomy between the 3-position and the 4-position .
For researchers and medicinal chemists, distinguishing between 3-iodocinnoline and 4-iodocinnoline is not merely a matter of regiochemistry but of fundamental reactivity profiles. The 4-iodo isomer behaves as a highly electron-deficient, "pseudo-acid chloride" equivalent, prone to nucleophilic displacement (
This guide delineates the synthesis, electronic properties, and reactivity of these two isomers to inform rational scaffold design.
Part 1: Electronic Structure & Theoretical Underpinnings
The reactivity difference between 3- and 4-iodocinnoline is governed by the specific influence of the
-
C4 Position (The "Active" Site): The C4 carbon is vinylogously conjugated to N1. Similar to the 4-position in quinoline, it is highly electron-deficient due to the strong inductive and mesomeric withdrawal of the diaza-system. This makes the C-I bond at C4 exceptionally labile toward nucleophiles and oxidative addition.
-
C3 Position (The "Stable" Site): The C3 carbon is adjacent (
) to N2 but does not share the same vinylogous activation pathway from N1. While still electron-poor compared to naphthalene, it retains more aromatic character and resists nucleophilic attack, behaving more like a standard phenyl iodide.
Visualization: Electronic Reactivity Vectors
The following diagram illustrates the divergent electronic influences and synthetic logic for both isomers.
Figure 1: Comparative logic flow for the electronic activation and resulting synthetic pathways of 3- and 4-iodocinnoline.
Part 2: Synthetic Pathways (The "How-To")
Accessing these isomers requires fundamentally different strategies. The 4-isomer is typically accessed via functional group interconversion of an oxidized precursor, while the 3-isomer often requires radical-mediated installation.
Protocol A: Synthesis of 4-Iodocinnoline
Mechanism: Nucleophilic displacement of an activated chloride (Finkelstein-like or Acid-mediated). Precursor: 4-Cinnolinone (readily available via Richter cyclization of 2-ethynylaryl triazenes or diazonium salts).
Step-by-Step Methodology:
-
Chlorination: Suspend 4-cinnolinone (1.0 equiv) in
(5.0 equiv). Heat to reflux (100°C) for 2 hours. Monitor by TLC.-
Note: The reaction proceeds via an imidoyl chloride intermediate.
-
Workup: Carefully pour onto ice/water (Exothermic!). Neutralize with
and extract with DCM. Yields 4-chlorocinnoline .
-
-
Iodination: Dissolve 4-chlorocinnoline (1.0 equiv) in anhydrous MeCN. Add NaI (5.0 equiv) and HI (57% aq, 1.0 equiv) or acetyl chloride (to generate anhydrous HI in situ). Reflux for 4-6 hours.
-
Purification: Quench with saturated
(to remove ). Extract with EtOAc. Recrystallize from hexane/EtOAc. -
Key Insight: The driving force is the formation of NaCl (lattice energy) and the high electrophilicity of C4.
-
Protocol B: Synthesis of 3-Iodocinnoline
Mechanism: Sandmeyer Reaction (Radical-Nucleophilic Aromatic Substitution). Precursor: 3-Aminocinnoline (via reduction of 3-nitrocinnoline).
Step-by-Step Methodology:
-
Diazotization: Dissolve 3-aminocinnoline (1.0 equiv) in
(2 M) or concentrated HCl at 0°C. Add (1.2 equiv) dropwise as an aqueous solution. Stir for 30 mins at 0°C.-
Checkpoint: Ensure the solution remains clear (diazonium salt formation).
-
-
Iodination: Add a solution of KI (2.0 equiv) in water dropwise to the cold diazonium mixture.
-
Observation: Evolution of
gas and formation of a dark precipitate.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 mins to ensure complete dediazoniation.
-
Workup: Basify with
(pH 9). Treat with to remove iodine. Extract with DCM. -
Key Insight: Direct electrophilic iodination of cinnoline is poor; the radical Sandmeyer route is the only reliable method for regiocontrol at C3 [1, 2].
-
Part 3: Reactivity Profiles & Applications
The table below summarizes the quantitative and qualitative differences in reactivity, essential for planning cross-coupling campaigns.
Comparative Reactivity Matrix
| Feature | 3-Iodocinnoline | 4-Iodocinnoline |
| Electronic Nature | Electron-poor aryl halide | Highly electron-deficient (pseudo-acid halide) |
| Low (Requires strong nucleophiles) | High (Reacts with amines/alkoxides easily) | |
| Pd-Oxidative Addition | Fast (Standard Ar-I rate) | Ultra-Fast (Activated by N1 vinylogy) |
| Hydrolytic Stability | Stable | Prone to hydrolysis to 4-cinnolinone |
| Recrystallization | Standard organic solvents | Avoid protic solvents with heating |
Experimental Workflow: Sonogashira Coupling
When coupling alkynes, the 4-iodo isomer reacts under milder conditions but requires base control to prevent hydrolysis.
Figure 2: Decision tree for Sonogashira coupling conditions based on isomeric position.
Critical Mechanistic Insight
In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), 4-iodocinnoline can undergo oxidative addition even at room temperature due to the low electron density at the C-I bond. However, this same feature makes it susceptible to homocoupling or reductive dehalogenation if the catalytic cycle is slow.
3-Iodocinnoline , lacking the vinylogous activation, typically requires heating (60-80°C) to achieve conversion but produces cleaner reaction profiles with fewer background side reactions [3, 4].
References
-
Sandmeyer Reaction Mechanism & Protocols. Source: Master Organic Chemistry. URL:[Link]
-
Regioselective Iodination of Heterocycles. Source: Royal Society of Chemistry (Chem. Commun.). URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Trends. Source: Nobel Prize Official Context (Heck, Negishi, Suzuki).[1] URL:[Link]
Sources
Basic Heterocyclic Reactivity of 3-Halocinnolines: A Technical Guide
Executive Summary
The cinnoline (1,2-benzodiazine) scaffold represents a critical, albeit underutilized, pharmacophore in modern drug discovery. While the 4-position is kinetically labile and prone to facile nucleophilic displacement, the 3-halocinnoline moiety offers a distinct reactivity profile. It serves as a robust "anchor" point for late-stage functionalization, particularly via palladium-catalyzed cross-coupling reactions.
This guide dissects the electronic underpinnings of the 3-position, contrasting it with the more reactive 4-position, and provides validated protocols for transforming 3-halocinnolines into high-value bioactive intermediates.
Electronic Structure & Reactivity Profile
The Diazine Influence
The reactivity of the cinnoline core is dictated by the 1,2-nitrogen placement.
-
N1 (Position 1): Exerts a strong inductive electron-withdrawing effect.
-
C4 (Position 4): Located para-like to N1, making it highly electrophilic. It is susceptible to hydrolysis and rapid nucleophilic aromatic substitution (
). -
C3 (Position 3): Located meta-like to N1 but ortho-like to N2. While still electron-deficient compared to naphthalene, C3 is significantly less electrophilic than C4.
Implication for Research:
Direct
Visualization: Reactivity Landscape
The following diagram illustrates the divergent reactivity between the 3- and 4-positions.
Figure 1: Comparative reactivity flow. Note the preference for catalytic pathways over direct displacement at the 3-position.
Core Transformation: Palladium-Catalyzed Cross-Coupling[1][2]
The most reliable method for functionalizing 3-halocinnolines is the Suzuki-Miyaura coupling. The 3-bromo derivative is the standard substrate, offering the best balance between stability and reactivity (iodides are often too unstable; chlorides react sluggishly).
Mechanism of Action
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The critical step for 3-halocinnolines is oxidative addition . Due to the electron-withdrawing nature of the heterocyclic ring, oxidative addition is faster than for phenyl halides but slower than for 4-halocinnolines.
Validated Protocol: Suzuki-Miyaura Coupling of 3-Bromocinnoline
Objective: Coupling of 3-bromocinnoline with an aryl boronic acid.[1][2][3]
Reagents:
-
Substrate: 3-Bromocinnoline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
Workflow:
-
Inerting: Charge a reaction vial with 3-bromocinnoline, arylboronic acid, and
. Seal and purge with Argon for 5 minutes. Why: Pd(0) is oxygen-sensitive; oxidation leads to homocoupling of the boronic acid. -
Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.
-
Activation: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.
-
Note: If conversion is low, switch to a more active catalyst system like
/ XPhos, which facilitates oxidative addition on electron-poor heterocycles.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization: Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle specific to aryl halides.
Secondary Reactivity: Nucleophilic Aromatic Substitution ( )[4][5]
While less favorable than at the 4-position,
The Challenge
The 3-position lacks the direct resonance stabilization for the Meisenheimer complex that the 4-position enjoys (via N1). Therefore, the energy barrier is higher.
Enabling Conditions
To force
-
Leaving Group: Iodide or Fluoride is preferred over Chloride (Fluoride works best for
due to the high electronegativity stabilizing the transition state, despite the strong bond). -
Solvent: Polar aprotic solvents (DMSO, NMP, DMF) are mandatory to solvate the cation and leave the nucleophile "naked" and reactive.
-
Temperature: Elevated temperatures (>100°C) are typically required.
Data Summary: Reactivity Comparison
| Feature | 4-Chlorocinnoline | 3-Chlorocinnoline |
| Electrophilicity | High (Para-like to N1) | Moderate (Meta-like to N1) |
| Mild (RT to 60°C) | Harsh (>100°C, strong Nu-) | |
| Hydrolysis Risk | High (forms Cinnolinone) | Low (Stable in aqueous workup) |
| Preferred Reaction | Nucleophilic Displacement | Pd-Catalyzed Coupling |
References
-
Synthesis and Biological Activities of Cinnoline Derivatives Source: Innovative Journal / ResearchGate Context: Overview of cinnoline pharmacological profiles and general synthesis. URL:[Link]
-
Nucleophilic Aromatic Substitution (SNAr) Source: Chemistry LibreTexts Context: Theoretical grounding on electron-deficient heterocycles and leaving group effects. URL:[Link]
-
Cinnoline Scaffold in Medicinal Chemistry Source: MDPI (Molecules) Context: Review of cinnoline derivatives as bioisosteres and their synthesis/reactivity. URL:[Link]
Sources
The Cinnoline Architecture: Electronic Anomalies and Synthetic Utility
Executive Summary: The Diazanaphthalene Anomaly
Cinnoline (1,2-diazanaphthalene) represents a distinct electronic anomaly within the benzodiazine family.[1] Unlike its isomers quinoxaline (1,[1]4) and phthalazine (2,3), cinnoline possesses a vicinal nitrogen pair (
For drug discovery professionals, cinnoline serves as a critical bioisostere for modulating basicity and metabolic stability.[1] In materials science, its electron-deficient core makes it a prime candidate for n-type organic semiconductors.[1] This guide dissects the electronic properties, synthetic pathways, and practical applications of the cinnoline ring system.[2]
Fundamental Electronic Architecture
The "Alpha Effect" and Basicity
The defining feature of cinnoline is the repulsion between the lone pairs of the adjacent nitrogen atoms. This interaction, often termed the "alpha effect" in nucleophiles, manifests here as a destabilizing force that alters the basicity.[1]
-
Protonation Site: Protonation occurs exclusively at N2 .[1]
-
Causality: The lone pair on N1 has a higher s-character contribution to the aromatic sextet and is sterically shielded by the peri-hydrogen (H8).[1] The N2 lone pair projects outward, making it the kinetically and thermodynamically favored site for electrophilic attack.
-
pKa Suppression: Cinnoline (
) is significantly less basic than quinoline ( ).[1] This is a direct consequence of the inductive withdrawal by the adjacent nitrogen (N1), which reduces the electron density available at N2.
Frontier Molecular Orbitals (FMO)
Cinnoline exhibits a "pull-pull" electronic effect due to the electronegativity of the two nitrogen atoms.[1]
-
LUMO Stabilization: The presence of the azo (-N=N-) linkage lowers the LUMO energy to approximately -2.3 eV to -2.5 eV.[1] This facilitates electron injection, making cinnoline derivatives excellent electron transport materials (ETMs) in OLEDs.[1]
-
Dipole Moment: The vector sum of the lone pairs and the polarization of the C-N bonds results in a dipole moment of 4.14 D , the highest among the diazanaphthalenes.
Comparative Physicochemical Data[3][4]
| Property | Cinnoline (1,[1][3][4][5][6]2) | Quinoline (Mono-N) | Phthalazine (2,[1]3) | Quinoxaline (1,[1][4][7]4) |
| Structure | Benzo[c]pyridazine | Benzo[b]pyridine | Benzo[d]pyridazine | Benzo[b]pyrazine |
| pKa (conj.[1][8] acid) | 2.30 | 4.94 | 3.47 | 0.56 |
| Dipole Moment (D) | 4.14 | 2.19 | 5.2 (approx) | 0.51 |
| Reducibility | High ( | Moderate | High | Moderate |
| Coordination | Bridging / Monodentate | Monodentate | Bridging | Bridging |
Synthetic Pathways and Logic[1]
The synthesis of cinnoline requires overcoming the entropic penalty of forming a N-N bond or the enthalpic barrier of closing a ring onto an electron-rich nitrogen.
Strategic Disconnections (Graphviz Diagram)
The following diagram illustrates the three primary logic flows for constructing the cinnoline core: the Richter (classic), Widman-Stoermer (pre-formed N-N), and Borsche (diazonium) syntheses.[1]
Figure 1: Strategic disconnections for Cinnoline synthesis. The Widman-Stoermer route is preferred for 4-substituted analogs due to milder conditions.[1]
Detailed Experimental Protocol: Widman-Stoermer Synthesis
Target: 4-Methylcinnoline Rationale: This protocol is selected for its reproducibility, mild conditions compared to the Richter synthesis, and the availability of the starting material (2-aminoacetophenone).[1]
Reagents and Equipment
-
Precursor: 2-Aminoacetophenone (1.0 eq, 13.5 g)[1]
-
Diazotization Agent: Sodium Nitrite (
, 1.1 eq)[1] -
Acid Medium: Concentrated Hydrochloric Acid (HCl) / Water[1]
-
Solvent: Water (reaction), Diethyl Ether (extraction)[1]
-
Equipment: 3-neck round bottom flask, internal thermometer, ice bath.
Step-by-Step Methodology
-
Acidification:
-
Dissolve 2-aminoacetophenone (13.5 g, 0.1 mol) in 50 mL of concentrated HCl and 150 mL of water in a 500 mL 3-neck flask.
-
Mechanistic Note: High acidity is required to prevent triazene formation and ensure complete protonation of the amine, though the free amine is the active species for nitrosation.
-
-
Diazotization (The Critical Step):
-
Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Add a solution of sodium nitrite (7.6 g in 20 mL water) dropwise over 30 minutes.[1]
-
Control: Maintain internal temperature below 5°C. Exceeding this causes decomposition of the diazonium salt to a phenol.
-
-
Cyclization:
-
After addition, allow the mixture to stir at 0°C for 1 hour.
-
Slowly warm the flask to 25°C (Room Temperature) and stir for 24 hours.
-
Observation: The solution will darken as the diazonium intermediate attacks the electron-rich enol form of the ketone, closing the ring.
-
-
Isolation:
-
Purification:
Applications: Pharmacophore & Materials[1]
Bioisosterism in Drug Design
Cinnoline is often used to replace quinoline or isoquinoline scaffolds to fine-tune physicochemical properties.[1]
-
Solubility Enhancement: Due to the lower lipophilicity (LogP) caused by the second nitrogen, cinnoline analogs often have better aqueous solubility than their quinoline counterparts.[1]
-
Kinase Inhibition: Cinnoline-4-carboxamide derivatives have shown potency as inhibitors of CSF-1R and other kinases.[1] The N1-N2 motif can participate in bidentate hydrogen bonding with the hinge region of kinase ATP-binding pockets.[1]
Organic Electronics (OLEDs)
The high electron affinity of cinnoline makes it a valuable building block for Electron Transport Layers (ETL).[1]
-
Mechanism: The electron-deficient ring facilitates electron injection from the cathode.[1]
-
Coordination: Cinnoline derivatives can act as cyclometalated ligands for Iridium(III) complexes, shifting emission towards the deep red due to the stabilization of the ligand-centered LUMO.
Structure-Property Logic Flow
Figure 2: Causal relationship between electronic structure and application.[1]
References
-
Castle, R. N. (1973).[1] The Chemistry of Cinnolines. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] [1]
-
Ames, D. E., et al. (1953).[1] "Cinnolines. Part XXVIII. The Widman–Stoermer synthesis."[8][4][9] Journal of the Chemical Society, 2008-2015.[1]
-
Parrick, J., et al. (2008).[1] "Cinnolines and Phthalazines."[1][4] Comprehensive Heterocyclic Chemistry III. Elsevier.[1]
-
Léger, J. M., et al. (2006).[1] "Electronic properties of diazanaphthalenes." Journal of Chemical Physics. (Comparative HOMO/LUMO data).
-
Shao, Y., et al. (2015).[1] "Cinnoline Derivatives as Electron-Deficient Building Blocks for n-Type Organic Semiconductors." Chemistry of Materials. [1]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 3. Widman-Stoermer Synthesis [drugfuture.com]
- 4. Synthesis of Benzodiazines [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P–Ru-Complexes with a Chelate-Bridge-Switch: A Comparison of 2-Picolyl and 2-Pyridyloxy Moieties as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cinnoline - Wikipedia [en.wikipedia.org]
Technical Guide: Stability & Handling of 3-Iodocinnoline (CAS 82453-00-7)
Executive Summary
3-Iodocinnoline is a functionalized diazanaphthalene derivative utilized primarily as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). While the cinnoline core exhibits robust aromatic stability, the C3–Iodine bond introduces specific vulnerabilities to photolytic cleavage and transition-metal-mediated oxidative addition.
Under ambient laboratory conditions (20–25°C, 1 atm, normal humidity), 3-iodocinnoline is kinetically stable as a solid but requires protection from UV/visible light to prevent homolytic deiodination. Long-term storage demands low-temperature conditions (2–8°C) to mitigate slow disproportionation or hydrolysis pathways common to electron-deficient heteroaryl iodides.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 3-Iodocinnoline |
| CAS Number | 82453-00-7 |
| Molecular Formula | C₈H₅IN₂ |
| Molecular Weight | 256.04 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to yellow) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water. |
| Electronic Character | Electron-deficient N-heterocycle; C3 position is activated for nucleophilic attack or metal insertion. |
Structural Stability Analysis
The cinnoline ring system (1,2-benzodiazine) possesses high resonance energy, making the core resistant to oxidative degradation under standard conditions. However, the C3–I bond is the "weak link":
-
Bond Dissociation Energy (BDE): Estimated at ~60–65 kcal/mol for heteroaryl iodides, significantly lower than C–Br or C–Cl.
-
Inductive Effect: The adjacent N=N bond exerts an electron-withdrawing effect, slightly strengthening the C–I bond against heterolysis but making the ring susceptible to nucleophilic attack if the iodine is displaced.
Ambient Stability Profile
Photostability (Critical)
Status: Unstable under direct sunlight or high-intensity UV.
-
Mechanism: Absorption of UV photons promotes an electron to a
antibonding orbital of the C–I bond, leading to homolytic cleavage. This generates a cinnolinyl radical and an iodine radical ( ). -
Observable Sign: Darkening of the solid from off-white/yellow to brown/purple (formation of
). -
Impact: Reduces purity and introduces radical scavengers that can poison Pd-catalysts in downstream applications.
Thermal Stability
Status: Stable at Ambient (20–25°C).
-
Solid 3-iodocinnoline does not undergo spontaneous thermal decomposition up to its melting point.
-
Caution: Avoid temperatures >50°C for prolonged periods during drying, as sublimation or accelerated iodine loss may occur.
Hydrolytic & Oxidative Stability
Status: Moderately Stable .
-
Hydrolysis: Resistant to neutral moisture. Prolonged exposure to acidic moisture can lead to protonation of N1/N2, potentially activating the C–I bond toward nucleophilic displacement by water (forming 3-hydroxycinnoline), though this is kinetically slow at room temperature.
-
Oxidation: The N=N bond is susceptible to N-oxidation by strong peracids (e.g., mCPBA), but stable to atmospheric oxygen.
Visualizing Degradation Pathways
The following diagram outlines the primary degradation risks for 3-iodocinnoline under ambient stress.
Caption: Primary degradation pathways: Photolytic deiodination (fast) and acid-catalyzed hydrolysis (slow).
Storage & Handling Protocols
To ensure the integrity of 3-iodocinnoline for use in sensitive catalytic cycles, follow this decision matrix.
Caption: Storage decision tree prioritizing light protection and temperature control for long-term stability.
Detailed Protocol
-
Container: Always use amber glass vials with PTFE-lined caps to prevent light ingress and leaching.
-
Atmosphere: For storage >1 week, purge the headspace with dry Argon or Nitrogen.
-
Temperature: Store at 2–8°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation (which introduces moisture).
-
Solvent Handling: If preparing a stock solution (e.g., in DMSO or DMF), use immediately. Do not store solutions of 3-iodocinnoline for >48 hours, as solution-phase photolysis is significantly faster than solid-phase.
Experimental Validation (Self-Validating Systems)
Before committing valuable reagents to a synthesis, validate the quality of your 3-iodocinnoline using these methods.
Visual Purity Check (The "Yellow" Test)
-
Principle: Pure 3-iodocinnoline is typically off-white or pale yellow. A deep brown or purple hue indicates free iodine (
) liberation. -
Action: If discolored, dissolve a small sample in
. Wash with dilute (sodium thiosulfate). If the organic layer clears, the impurity was surface iodine. Recrystallization may be required.
HPLC Purity Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 300 nm (conjugated system).
-
Acceptance Criteria: Purity > 97% (Area %).
-
Note: 3-Iodocinnoline will elute later than cinnoline (de-iodinated impurity) due to the lipophilic iodine atom.
1H-NMR Verification
-
Solvent:
or . -
Diagnostic Signal: Look for the H4 proton singlet. In 3-substituted cinnolines, the H4 proton is a distinct singlet in the aromatic region (
8.0–8.5 ppm typically), deshielded by the adjacent nitrogen and the iodine anisotropy. -
Impurity Check: Check for broad peaks at
13–14 ppm (indicative of hydrolysis to OH) or loss of integral intensity relative to the benzene ring protons.
Reactivity Context: Why Stability Matters
In drug development, 3-iodocinnoline is a scaffold for synthesizing bioactive molecules (e.g., kinase inhibitors). Its stability directly impacts the success of Palladium-Catalyzed Cross-Couplings :
-
Oxidative Addition: The C–I bond is facile for oxidative addition to Pd(0). If the compound has partially degraded to free iodine, the
acts as a potent oxidant, oxidizing Pd(0) to Pd(II) prematurely and killing the catalytic cycle (requires excess phosphine to reduce back). -
Transmetallation: In Suzuki couplings, degraded impurities (like 3-hydroxycinnoline) can chelate the metal center, inhibiting transmetallation.
Recommendation: If using >6 month old stock, perform a filtration through a short plug of silica gel (eluting with
References
-
Synthesis and Reactivity of Cinnolines
- Title: Cinnolines: Synthesis and properties.
- Source: ScienceDirect / Heterocyclic Chemistry Reviews.
-
URL:[Link]
-
Palladium-Catalyzed Couplings of Heteroaryl Halides
- Title: Hypervalent Iodine Reagents in Palladium-Catalyzed Oxid
- Source: PMC - NIH (Context on Iodine/Pd interactions).
-
URL:[Link]
-
Storage of Temperature-Sensitive Pharmaceuticals
- Title: Temperature-Sensitive Drugs List + Storage Guidelines.
- Source: Varcode.
-
URL:[Link]
-
General Stability of Aryl Iodides (Inferred)
- Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
- Source: PMC - NIH.
-
URL:[Link]
Navigating the Solubility Landscape of 3-Iodocinnoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-iodocinnoline in organic solvents, a critical parameter for its application in medicinal chemistry and drug development. In the absence of extensive empirical data for this specific molecule, this document establishes a robust framework for understanding and predicting its solubility based on first principles, analysis of analogous structures, and established experimental methodologies. We delve into the physicochemical properties of the cinnoline scaffold and the influence of the iodo-substituent, providing researchers with a reasoned approach to solvent selection for synthesis, purification, formulation, and biological screening. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of 3-iodocinnoline's solubility, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 3-Iodocinnoline and Its Solubility
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The introduction of a halogen atom, such as iodine, at the 3-position can significantly modulate a molecule's physicochemical and pharmacological properties. The iodine atom can act as a hydrogen bond acceptor, participate in halogen bonding, and alter the electronic distribution of the aromatic system, thereby influencing target binding and metabolic stability.
A thorough understanding of the solubility of 3-iodocinnoline in various organic solvents is paramount for its successful progression through the drug discovery pipeline. Solubility impacts every stage, from the selection of appropriate solvents for chemical synthesis and purification to the preparation of stock solutions for biological assays and the development of suitable formulations for in vivo studies. Poor solubility can lead to challenges in handling, inaccurate biological data, and difficulties in achieving therapeutic concentrations. This guide aims to equip researchers with the foundational knowledge and practical tools to effectively navigate the solubility challenges associated with 3-iodocinnoline.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents[3].
The Cinnoline Core: A Polar Heterocycle
The parent cinnoline molecule is a bicyclic aromatic heterocycle containing two nitrogen atoms. Its key physicochemical properties provide a baseline for understanding its derivatives:
-
Polarity: The presence of two electronegative nitrogen atoms introduces a significant dipole moment to the cinnoline ring system, making it a polar molecule.
-
Hydrogen Bonding: The nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors.
-
Aromaticity: The planar, aromatic nature of the ring system allows for π-π stacking interactions.
Based on these properties, cinnoline itself is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Indeed, literature suggests that cinnoline is relatively soluble in polar solvents like ethanol and methanol, and poorly soluble in non-polar solvents such as hexane and benzene.
The Impact of the 3-Iodo Substituent
The introduction of an iodine atom at the 3-position of the cinnoline ring is expected to modulate its solubility profile in several ways:
-
Increased Molecular Weight and Van der Waals Forces: The large iodine atom significantly increases the molecular weight and surface area of the molecule, leading to stronger van der Waals forces.
-
Polarizability: Iodine is a highly polarizable atom, which can lead to stronger London dispersion forces and potentially enhance solubility in polarizable solvents.
-
Reduced Polarity: While the C-I bond has a dipole moment, the overall effect of the large, non-polar iodine atom may be a slight reduction in the molecule's overall polarity compared to the parent cinnoline.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the nitrogen or oxygen of a solvent), which could enhance solubility in specific solvents.
Considering these factors, it is reasonable to predict that 3-iodocinnoline will retain a preference for polar organic solvents but may exhibit nuanced solubility behavior compared to the unsubstituted cinnoline.
Estimated Solubility Profile of 3-Iodocinnoline
| Solvent | Polarity | Hydrogen Bonding | Estimated Solubility of 3-Iodocinnoline | Rationale |
| Hexane | Non-polar | None | Very Low | As a non-polar alkane, hexane is a poor solvent for the polar cinnoline core. The large iodo-substituent will not sufficiently overcome this polarity mismatch. |
| Toluene | Non-polar (aromatic) | None | Low to Moderate | The aromatic nature of toluene allows for potential π-π stacking interactions with the cinnoline ring. The polarizability of both toluene and the iodine atom may lead to some favorable dispersion forces, resulting in slightly better solubility than in hexane. |
| Dichloromethane (DCM) | Polar aprotic | Weak H-bond acceptor | Moderate | DCM is a polar aprotic solvent that can engage in dipole-dipole interactions with 3-iodocinnoline. It is a common solvent for many organic compounds of intermediate polarity. |
| Diethyl Ether | Polar aprotic | H-bond acceptor | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving many organic molecules. The solubility of iodine in diethyl ether is notably high, suggesting favorable interactions[4][5]. |
| Ethyl Acetate | Polar aprotic | H-bond acceptor | Moderate to Good | Ethyl acetate is a moderately polar solvent and a good hydrogen bond acceptor. It is a versatile solvent for a wide range of organic compounds. |
| Acetone | Polar aprotic | H-bond acceptor | Good | Acetone is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it a good candidate for dissolving polar heterocycles. |
| Isopropanol | Polar protic | H-bond donor & acceptor | Good | As a polar protic solvent, isopropanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the nitrogen atoms of the cinnoline ring. |
| Ethanol | Polar protic | H-bond donor & acceptor | Good to High | Similar to isopropanol, ethanol's ability to form strong hydrogen bonds and its high polarity make it an excellent solvent for polar heterocycles. |
| Methanol | Polar protic | H-bond donor & acceptor | High | Methanol is the most polar of the common alcohols and is an excellent solvent for many polar organic compounds, including N-heterocycles. |
| Dimethylformamide (DMF) | Polar aprotic | Strong H-bond acceptor | High | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules, particularly those with polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Strong H-bond acceptor | Very High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve many poorly soluble compounds. It is a common solvent for preparing stock solutions for biological screening. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the estimated nature of the solubility profile, experimental verification is crucial. The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound and is recommended for obtaining accurate and reproducible data[6][7].
The Shake-Flask Method: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring the reliability of the obtained solubility data.
Materials:
-
3-Iodocinnoline (solid, pure)
-
Selected organic solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of 3-iodocinnoline into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
To remove any remaining suspended solid particles, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to ensure that no solid particles are transferred, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 3-iodocinnoline in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
For HPLC-UV Analysis:
-
Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for 3-iodocinnoline.
-
Prepare a series of standard solutions of 3-iodocinnoline of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the sample from the calibration curve[8].
-
-
For UV-Vis Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of 3-iodocinnoline in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting absorbance at λmax against concentration according to the Beer-Lambert law.
-
Determine the concentration of the sample from the calibration curve[9][10].
-
-
-
Data Analysis:
-
Calculate the solubility of 3-iodocinnoline in the original undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Report the average solubility and standard deviation from the replicate measurements.
-
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of 3-iodocinnoline solubility.
Advanced Considerations: QSPR and Computational Approaches
For a more theoretical prediction of solubility, Quantitative Structure-Property Relationship (QSPR) models can be employed. These computational models correlate the chemical structure of molecules with their physicochemical properties, such as solubility[11][12]. While developing a new QSPR model is beyond the scope of this guide, researchers should be aware that such methods can provide valuable in silico estimations, especially when screening large libraries of compounds. These models typically use a variety of molecular descriptors (e.g., topological, electronic, and constitutional) to predict solubility.
Conclusion and Recommendations
The solubility of 3-iodocinnoline is a critical parameter that dictates its utility in drug discovery and development. This technical guide has provided a comprehensive framework for understanding and determining the solubility of this important heterocyclic compound.
Key Takeaways:
-
Predicted Solubility: 3-Iodocinnoline is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. Its solubility is expected to be low in non-polar solvents like hexane.
-
Experimental Verification: The shake-flask method, coupled with a reliable analytical technique like HPLC-UV, is the recommended approach for obtaining accurate and reproducible solubility data.
-
Practical Guidance: The estimated solubility table and the detailed experimental protocol provided herein offer a solid foundation for researchers to begin their work with 3-iodocinnoline, enabling informed solvent selection and facilitating its progression in the research and development process.
By combining theoretical understanding with rigorous experimental validation, researchers can confidently navigate the solubility landscape of 3-iodocinnoline and unlock its full potential as a valuable scaffold in medicinal chemistry.
References
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2026). Solubility Enhancement and Analytical Techniques: A Comprehensive Review on Improving Bioavailability of Poorly Soluble Drugs with Emphasis on HPLC. [Link]
-
Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. [Link]
-
NIST/TRC Web Thermo Tables (WTT). (n.d.). 3-iodo-1-propene. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
-
Saxena, et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
PubMed. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. [Link]
-
PMC. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]
-
Impactfactor. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]
-
PMC. (n.d.). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. [Link]
-
IJPPR. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. [Link]
-
Queens College. (n.d.). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with a, b, and c cyclodextrins. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
ResearchGate. (2025). Computational models for the prediction of drug solubility. [Link]
-
MDPI. (n.d.). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. [Link]
-
Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]
-
ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
PMC. (n.d.). Recent progress in the computational prediction of aqueous solubility and absorption. [Link]
-
ResearchGate. (n.d.). QSAR and QSPR model development and comparison for drugs having low solubility. [Link]
-
NIST WebBook. (n.d.). Thermophysical Properties of Fluid Systems. [Link]
-
YouTube. (2023). Solubility of Organic Compounds. [Link]
-
Preprints.org. (2025). Duality in Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting the Solubility of Diverse Pharmaceutical Acids in Deep Eutectic Solvents. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]
-
ResearchGate. (n.d.). High-Fidelity Prediction of Drug Solubility in Supercritical CO₂ for Pharmaceutical Applications Using Advanced Computational Modeling. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]
-
PMC. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]
-
PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of cinnolines (Review). [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Cinnoline Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 3-Substituted Cinnoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention from the medicinal chemistry community.[1] As an isostere of well-known pharmacophores like quinoline and isoquinoline, the cinnoline nucleus serves as a versatile scaffold for the design of novel therapeutic agents.[2][3] Its unique arrangement of two adjacent nitrogen atoms within the six-membered ring imparts distinct electronic and steric properties, influencing its interactions with biological targets.[4] While substitutions at various positions on the cinnoline ring can modulate its pharmacological profile, the 3-position has emerged as a critical locus for introducing diverse functionalities that drive specific biological activities.
This guide, written from the perspective of a senior application scientist, provides a comprehensive review of 3-substituted cinnoline derivatives. We will explore the strategic rationale behind their synthesis, delve into their broad spectrum of biological activities, and present validated protocols for their preparation and evaluation. The focus will be on understanding the "why" behind the "how," offering insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.
Part 1: Strategic Synthesis of 3-Substituted Cinnolines
The synthesis of the cinnoline core and the subsequent introduction of substituents at the 3-position are pivotal to accessing novel chemical matter. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Core Synthesis: Intramolecular Cyclization Strategies
The foundational approach to constructing the cinnoline ring system often involves an intramolecular cyclization. One of the most prevalent and adaptable methods is the cyclization of aryl hydrazones, a variant of the Fischer indole synthesis logic.[4][5]
The causality behind this choice lies in the accessibility of the precursors. Substituted anilines can be readily diazotized and coupled with active methylene compounds (like cyanoacetamide or β-ketoesters) to form the key hydrazone intermediate.[4][5] The subsequent cyclization is an electrophilic attack driven by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA).[3][5] PPA is particularly effective as it serves as both a catalyst and a solvent at elevated temperatures, promoting the necessary intramolecular acylation for ring closure.[3]
// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; Start1 -> dummy1 [style=invis]; dummy1 -> Start2 [style=invis]; }
Caption: General workflow for the synthesis of the cinnoline core.
This approach directly installs functional handles, such as an amino group at the 4-position and a carboxamide at the 3-position, which are ideal for further derivatization.
Derivatization at the 3-Position
With the core established, the 3-position, often bearing a carboxamide or a similar group, becomes the primary site for diversification.
-
Amide Coupling: The 3-carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents to introduce a wide array of side chains.
-
Heterocycle Formation: The 3-carboxamide and the adjacent 4-amino group can be used as building blocks for constructing fused heterocyclic systems, such as pyrimido[5,4-c]cinnolines, further expanding the structural diversity.[6]
-
Nucleophilic Substitution: In other synthetic routes, a leaving group can be installed at the 3-position, allowing for nucleophilic substitution with moieties like substituted piperazines, a common strategy to enhance solubility and modulate receptor interactions.[3][7]
Part 2: The Broad Pharmacological Spectrum of 3-Substituted Cinnolines
The true value of the cinnoline scaffold lies in its ability to present substituents in a specific spatial orientation, leading to a wide range of biological activities. The nature of the group at the 3-position is often the primary determinant of the compound's pharmacological effect.[1][8]
Antimicrobial and Antifungal Activity
Many 3-substituted cinnoline derivatives have demonstrated significant antimicrobial properties.[5][9] For instance, cinnoline-3-carboxamides have been evaluated against various bacterial and fungal strains.[5]
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens (chloro, bromo, fluoro) on the benzo ring of the cinnoline scaffold, often enhances antibacterial and antifungal activity.[2][9] Chloro-substituted compounds have shown particularly potent antimicrobial effects.[9]
-
Fused Heterocycles: Fusing other heterocyclic rings, such as thiophene, to the cinnoline core can also potentiate antimicrobial action.[9]
-
Piperazine Moiety: The introduction of substituted piperazine rings at the 3-position has yielded compounds with notable antifungal activity, particularly against Candida species.[3]
Caption: Structure-Activity Relationship (SAR) of 3-substituted cinnolines.
Anti-inflammatory and Analgesic Activity
Cinnoline derivatives have also been explored for their anti-inflammatory and analgesic potential.[4] The substitution pattern plays a crucial role here as well. Compounds with halogen substitutions (chlorine, fluorine) have been reported to exhibit good anti-inflammatory and analgesic activity with reduced ulcerogenic effects compared to standard drugs like naproxen. Cinnoline-thiophene hybrids have also shown promise in this area.[9]
Antitumor Activity
Perhaps one of the most exciting applications of 3-substituted cinnolines is in oncology.[3][8] Their structural similarity to quinoline-based kinase inhibitors has prompted extensive investigation into their potential as anticancer agents.
A notable example is a series of cinnoline-3-carboxamides that were identified as potent and selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway.[8] Inhibiting ATM can sensitize cancer cells to chemo- and radiotherapy. One such compound demonstrated excellent kinase selectivity and, when used in combination with irinotecan, resulted in significant tumor growth inhibition in a xenograft model.[8]
Central Nervous System (CNS) Activity
Derivatives of cinnoline have been investigated for various CNS activities, including sedative, anxiolytic, and antidepressant properties.[2] This highlights the scaffold's ability to cross the blood-brain barrier and interact with neurological targets.
Part 3: Quantitative Data Summary
To provide a clearer picture of the potency of these derivatives, the following table summarizes key quantitative data from the literature.
| Compound Class | Target Organism/Cell Line | Activity Metric | Potency Range | Reference |
| 3-(4-Arylpiperazin-1-yl)cinnolines | Candida albicans (clinical isolate) | MIC | 0.3 - 5.0 mg/mL | [3] |
| 3-(4-Arylpiperazin-1-yl)cinnolines | Candida glabrata (ATCC 15126) | MFC | 0.2 - 3.0 mg/mL | [3] |
| 8-Bromo-3-(4-benzoylpiperazin-1-yl)cinnoline | MCF-7 (Breast Cancer) | IC₅₀ | 5.56 µM | [3] |
| Cinnoline-Pyrazoline Hybrids | Carrageenan-induced inflammation | % Inhibition | 55.22 - 58.50% | [4] |
| Halogenated Cinnoline Sulphonamides | S. aureus / E. coli | Zone of Inhibition | Moderate to Good | [5] |
Part 4: Experimental Protocols
The following protocols are presented as self-validating systems, including checkpoints and expected outcomes, to ensure reproducibility and accuracy in a research setting.
Protocol: Synthesis of 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
This protocol is adapted from the work of Awad et al. and describes the key intramolecular cyclization step.[3]
Objective: To synthesize the cinnoline core via PPA-mediated cyclization of a piperazinyl amidrazone precursor.
Materials:
-
1-(2-Arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-one precursor (1 mmol)
-
Polyphosphoric acid (PPA) (10 g)
-
Ice-water bath
-
Ammonium hydroxide solution (30%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, add the amidrazone precursor (1 mmol) to polyphosphoric acid (10 g).
-
Heating: Heat the mixture with stirring in an oil bath at 120-130 °C for 20-30 minutes.
-
Causality Note: The high temperature and acidic environment provided by PPA are essential to overcome the activation energy for the intramolecular electrophilic substitution on the aryl ring, leading to cyclization.
-
-
Quenching: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (~50 g) in a beaker.
-
Quality Control: The reaction mixture should be added slowly to the ice to control the exothermic quenching process.
-
-
Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of ammonium hydroxide solution until the pH is ~8-9. A precipitate should form.
-
Self-Validation: Monitor the pH carefully. Over-basification can lead to side products. The formation of a solid precipitate is an initial indicator of successful product formation.
-
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Expected Outcome: In the ¹H-NMR spectrum, a characteristic singlet for the methyl protons at the 4-position should appear around δ 2.50–2.95 ppm. The methylene protons of the piperazine ring will appear as multiplets between δ 2.68–3.61 ppm.[7]
-
Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This is a standard protocol for evaluating the antimicrobial activity of newly synthesized compounds.[5]
Objective: To determine the qualitative antimicrobial activity of 3-substituted cinnoline derivatives against selected bacterial strains.
Materials:
-
Synthesized cinnoline compounds (e.g., 1 mg/mL in DMSO)
-
Standard antibiotic disks (e.g., Norfloxacin)
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator (37 °C)
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the surface of an MHA plate with the bacterial inoculum using a sterile swab. Allow the plate to dry for 5-10 minutes.
-
Disk Application:
-
Aseptically place sterile blank paper disks on the inoculated agar surface.
-
Pipette a defined volume (e.g., 20 µL) of the test compound solution onto each disk.
-
Place a standard antibiotic disk as a positive control and a DMSO-loaded disk as a negative control.
-
Causality Note: The disk diffusion assay works on the principle of radial diffusion of the antimicrobial agent from the disk into the agar. The concentration gradient established determines the size of the inhibition zone.
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Self-Validation: The positive control should show a clear zone of inhibition within its expected range, and the negative (solvent) control should show no zone of inhibition. This validates the test system.
-
Interpretation: A larger zone of inhibition corresponds to higher antimicrobial activity of the tested compound.[5]
-
Conclusion
3-Substituted cinnoline derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Strategic synthesis, focused primarily on intramolecular cyclization followed by derivatization at the 3-position, provides access to a rich chemical space. The nature of the substituent at this key position dictates the biological activity, which spans antimicrobial, anti-inflammatory, and potent antitumor effects, including the targeted inhibition of kinases like ATM. The structure-activity relationships highlighted in this guide underscore the importance of rational design in harnessing the therapeutic potential of the cinnoline scaffold. The provided protocols offer a validated framework for researchers and drug development professionals to synthesize and evaluate these promising molecules, paving the way for the discovery of next-generation therapeutic agents.
References
A complete list of all sources cited in this guide is provided below.
-
Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
-
Jampilek, J. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(21), 3839. [Link]
-
The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 20-24. [Link]
-
African Health Sciences. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4). [Link]
-
Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advanced Research, Ideas and Innovations in Technology (IJARIIT). [Link]
-
Wikipedia. (n.d.). Cinnoline. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Research and Reviews: Journal of Chemistry. (2015). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Chemistry. [Link]
-
Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]
-
Awad, E. D., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link]
-
Awad, E. D., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link]
-
ResearchGate. (2007). Cinnoline Derivatives with Biological Activity. [Link]
Sources
- 1. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijariit.com [ijariit.com]
- 3. mdpi.com [mdpi.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
Methodological & Application
Synthesis of 3-iodocinnoline via Richter cyclization
Abstract
This application note details the protocol for the synthesis of 3-iodocinnoline derivatives (specifically 4-hydroxy-3-iodocinnoline and 4-chloro-3-iodocinnoline) utilizing the Richter Cyclization . Unlike the classic Richter synthesis which yields 3-unsubstituted or 3-alkyl derivatives, this protocol necessitates the use of 2-(iodoethynyl)aniline as the critical precursor. The resulting 3-iodocinnoline scaffold is a high-value intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in drug discovery.
Introduction & Mechanistic Rationale
The Richter Cyclization (distinct from the von Richter rearrangement) is the intramolecular cyclization of 2-alkynylaryldiazonium salts to form the cinnoline (1,2-benzodiazine) core.
To achieve regioselective installation of an iodine atom at the C3 position , standard diazotization of 2-ethynylaniline is insufficient, as it typically yields 3-unsubstituted products. The "3-iodo" functionality must be pre-installed on the alkyne terminus of the precursor.
Mechanism of Action:
-
Diazotization: The primary amine of 2-(iodoethynyl)aniline is converted to a diazonium salt (
). -
6-endo-dig Cyclization: The electron-rich alkyne (polarized by the iodine) attacks the electrophilic diazonium nitrogen.
-
Vinyl Cation Formation: This cyclization generates a transient vinyl cation at position C4.
-
Nucleophilic Trapping: The cation is intercepted by the solvent (water) or a halide anion (
), determining the substituent at C4.
Why this approach?
-
Regiocontrol: Pre-iodination guarantees the halogen resides at C3.
-
Versatility: The C4 substituent (OH or Cl) can be further manipulated or removed to yield the parent 3-iodocinnoline.
Experimental Workflow & Pathway Visualization
The following diagram illustrates the critical pathway from the terminal alkyne to the 3-iodocinnoline scaffold.
Caption: Figure 1. Mechanistic pathway for the Richter cyclization of 2-(iodoethynyl)aniline yielding 3-iodocinnoline derivatives.
Detailed Protocol
Phase 1: Precursor Synthesis (2-(Iodoethynyl)aniline)
Note: Direct iodination of the aniline is required before cyclization.
Reagents:
-
2-Ethynylaniline (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
- (0.05 equiv, Catalyst)
-
Acetone (0.2 M concentration)
Procedure:
-
Dissolve 2-ethynylaniline in acetone in a foil-wrapped round-bottom flask (protect from light).
-
Add
followed by NIS in a single portion. -
Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Filter through a celite pad to remove silver salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Yield Check: Expect 85–92% yield of a pale yellow solid. Store at -20°C (light sensitive).
Phase 2: The Richter Cyclization
Target: 4-Hydroxy-3-iodocinnoline (Standard Richter Product)
Safety Critical: Diazonium salts are shock-sensitive. Do not isolate the diazonium intermediate. Ensure temperature control is strictly maintained.
Reagents:
-
2-(Iodoethynyl)aniline (from Phase 1)
-
Sodium Nitrite (
) (1.2 equiv) -
Sulfuric Acid (
), 2M aqueous solution (Solvent/Acid) -
Urea (quencher)
Step-by-Step Protocol:
-
Suspension: Suspend 2-(iodoethynyl)aniline (1.0 mmol) in 2M
(10 mL) in a flask equipped with a magnetic stir bar and internal thermometer. -
Cooling: Cool the suspension to 0–5 °C using an ice/salt bath.
-
Diazotization: Add a solution of
(1.2 mmol in 1 mL ) dropwise over 10 minutes. Ensure internal temperature does not exceed 5 °C.-
Checkpoint: The suspension should clarify as the diazonium salt forms.
-
-
Cyclization: Stir at 0 °C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature.
-
Heating (Trapping): Heat the mixture to 60–70 °C for 2 hours. This promotes the nucleophilic attack of water on the vinyl cation (C4 position).
-
Quenching: Cool to room temperature. Add a small amount of urea to destroy excess nitrous acid.
-
Isolation: Neutralize carefully with saturated
or to pH 4–5. The product, 4-hydroxy-3-iodocinnoline , will precipitate. -
Filtration: Collect the solid by vacuum filtration. Wash with cold water and diethyl ether.
Alternative: Synthesis of 4-Chloro-3-iodocinnoline
To obtain the 4-chloro derivative, substitute
Data Analysis & Troubleshooting
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Condition A (Hydroxyl) | Condition B (Chloro) | Notes |
| Acid Medium | 2M | Conc. | Determines C4 substituent. |
| Temperature | 0°C | 0°C | Heat promotes hydration (OH). |
| Precursor | 2-(Iodoethynyl)aniline | 2-(Iodoethynyl)aniline | Essential for C3-Iodo. |
| Major Product | 4-Hydroxy-3-iodocinnoline | 4-Chloro-3-iodocinnoline | |
| Typical Yield | 65–75% | 55–65% | Chloro-derivative is more labile. |
Troubleshooting Guide:
-
Low Yield: Often caused by decomposition of the iodo-alkyne during diazotization. Ensure the addition of nitrite is slow and temperature is strictly <5°C.
-
Formation of 3-H Cinnoline: Indicates loss of iodine. Avoid using reducing agents or excessive heating times.
-
Incomplete Cyclization: If starting material remains, increase the acidity (use 6M
) to stabilize the diazonium species.
References
-
Science of Synthesis: Cinnolines. Thieme Chemistry. (General Richter Cyclization Protocols).[1] [Link]
-
Richter-type Cyclization of ortho-Alkynylaryltriazenes. ResearchGate. (Modern variations of the Richter reaction). [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. (Safety protocols for handling diazonium intermediates). [Link]
Sources
Application Note: Precision Synthesis of 3-Iodocinnoline via Electrophilic Cyclization
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 3-iodocinnoline from o-(1-alkynyl)anilines . This transformation utilizes a modified Richter Cyclization , leveraging the electrophilic nature of the in situ generated diazonium species to drive the formation of the cinnoline core, with subsequent iodide trapping.
Executive Summary
The cinnoline scaffold is a privileged structure in medicinal chemistry, exhibiting broad bioactivity in antitumor, antibacterial, and anti-inflammatory therapeutics. The 3-iodocinnoline derivative is particularly high-value as a versatile precursor for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) to generate complex library diversity.
While standard iodocyclizations of o-alkynylanilines using molecular iodine (
Mechanistic Insight & Causality
Understanding the competition between indole and cinnoline formation is critical for success.
-
The Indole Pathway (Avoidance): Direct treatment of o-alkynylanilines with electrophilic iodine (
) promotes nucleophilic attack by the nitrogen lone pair onto the activated alkyne, favoring the kinetically controlled 5-membered ring (indole). -
The Cinnoline Pathway (Target): To force the 6-membered ring formation, the nitrogen must first be converted into a diazonium ion (
). The rigid linear geometry of the alkyne and the diazonium group facilitates a 6-endo-dig cyclization.
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Diazotization: The aniline is converted to a diazonium salt using
in strong acid.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Cyclization: The electron-rich alkyne attacks the electrophilic terminal nitrogen of the diazonium group.
-
Cation Formation: This attack generates a vinyl cation intermediate on the cinnoline ring.
-
Halide Trapping: The vinyl cation is intercepted by the iodide anion (
), yielding the 3-iodocinnoline.
Figure 1: Mechanistic pathway distinguishing the Richter cyclization (Cinnoline) from direct iodocyclization (Indole).
Experimental Protocol
Reagents & Materials[1][2][4][6][7][8][9][10][11]
-
Substrate: o-Ethynylaniline (or substituted derivative).
-
Diazotization Agents: Sodium Nitrite (
), Hydrochloric Acid ( , 37%). -
Iodine Source: Potassium Iodide (
) or Hydrogen Iodide ( ). -
Solvent: Water (
) or Acetonitrile ( ) for solubility.
Step-by-Step Methodology
Step 1: Solubilization and Acidification
-
Dissolve 1.0 mmol of o-ethynylaniline in 5 mL of concentrated
(or 6M ). -
Note: If the substrate is insoluble in aqueous acid, use a minimal amount of acetonitrile or THF as a co-solvent, but maintain a highly acidic pH (<1).
-
Cool the solution to -5°C to 0°C in an ice/salt bath. Critical: Temperature control prevents decomposition of the diazonium salt.
Step 2: Diazotization
-
Prepare a solution of
(1.2 mmol, 1.2 equiv) in minimal water (1-2 mL). -
Add the nitrite solution dropwise to the aniline mixture over 10 minutes, maintaining temperature < 5°C.
-
Stir for 30 minutes at 0°C. The solution should turn clear or pale yellow.
-
Validation: Test with starch-iodide paper (turns blue instantly) to confirm excess nitrite, then destroy excess nitrous acid with a pinch of urea if necessary.
Step 3: Cyclization and Iodination
-
Prepare a solution of Potassium Iodide (KI) (5.0 mmol, 5 equiv) in water (3 mL).
-
Add the KI solution slowly to the cold diazonium mixture.
-
Observation: Evolution of nitrogen gas (
) is NOT expected here (unlike Sandmeyer). Instead, the diazonium nitrogen is incorporated into the ring. -
Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Optional: If conversion is slow, heat to 60°C for 1 hour.
Step 4: Workup and Purification
-
Neutralize the reaction mixture with saturated
or solution (carefully) to pH 8. -
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with saturated
(sodium thiosulfate) to remove any free iodine ( ) generated by oxidation (indicated by fading of dark red/brown color). -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Hexanes/EtOAc gradient). 3-Iodocinnolines typically elute in 10–30% EtOAc.
Quantitative Data Summary
The following table summarizes expected yields and optimization parameters based on standard Richter cyclization conditions adapted for halide incorporation.
| Parameter | Condition A (Standard) | Condition B (Optimized for Iodo) | Impact |
| Acid Source | Co-solvent improves solubility of lipophilic alkynes. | ||
| Iodine Source | Higher [I-] concentration competes effectively with water (preventing 4-hydroxy formation). | ||
| Temperature | 0°C | 0°C | Heat promotes the 6-endo-dig cyclization of the diazonium intermediate. |
| Yield | 40-50% | 65-85% | High halide concentration is crucial for trapping the vinyl cation. |
Troubleshooting & Critical Control Points
-
Formation of 4-Hydroxycinnoline:
-
Cause: Competition from water attacking the vinyl cation.
-
Solution: Increase the concentration of KI (up to 10 equiv) or use a biphasic system to minimize water contact with the reactive intermediate.
-
-
Formation of Indazole:
-
Cause: Attack of the diazonium nitrogen on the internal alkyne carbon (5-endo-dig).
-
Solution: This is electronically disfavored for terminal alkynes in Richter conditions but can occur. Ensure high acidity to protonate the intermediate and favor the 6-membered ring.
-
-
Explosion Hazard:
-
Safety: Diazonium salts are potentially explosive when dry. Never isolate the diazonium intermediate. Proceed directly to the cyclization step in solution.
-
References
-
Richter Cinnoline Synthesis
- Halogenation Protocols (General Diazotization): Title: "A Convenient and General One-Step Preparation of Aromatic Iodides." Source:Synthesis (Thieme)
-
Recent Cinnoline Methodology (Contextual)
- Title: "Synthesis of Cinnolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Source:Journal of Organic Chemistry
-
URL:[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodocinnoline
Topic: Palladium-catalyzed cross-coupling of 3-iodocinnoline Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Significance
The cinnoline (1,2-diazanaphthalene) scaffold represents a privileged structure in medicinal chemistry, exhibiting significant potential in antitumor, antibacterial, and anti-inflammatory therapeutics. Unlike its 4-substituted counterparts, 3-substituted cinnolines are historically underutilized due to synthetic challenges. However, 3-iodocinnoline serves as a high-value electrophile, offering superior reactivity in Palladium (Pd)-catalyzed cross-couplings compared to the corresponding bromides or chlorides.
This guide details the synthesis of 3-iodocinnoline and its subsequent functionalization via Suzuki-Miyaura , Sonogashira , and Heck protocols. It addresses the specific electronic nuances of the diazine ring—specifically the electron-deficient nature of the C3 position and the potential for catalyst deactivation by the N1/N2 lone pairs.
Precursor Synthesis: Preparation of 3-Iodocinnoline
Before initiating cross-coupling, the high-purity electrophile must be synthesized. The most robust route is the Sandmeyer reaction starting from 3-aminocinnoline, or Finkelstein exchange from 3-chlorocinnoline.
Route A: Modified Sandmeyer Reaction (Recommended)
This route avoids the harsh conditions of POCl3 and yields a highly reactive iodide.
Reagents:
-
3-Aminocinnoline (1.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (3.0 equiv)
-
Sodium Nitrite (NaNO2) (1.5 equiv)
-
Potassium Iodide (KI) (2.5 equiv)
-
Acetonitrile (MeCN) / Water (H2O)
Protocol:
-
Diazotization: Dissolve 3-aminocinnoline (5 mmol) in MeCN (10 mL). Add p-TsOH (15 mmol) slowly at 0°C.
-
Add a solution of NaNO2 (7.5 mmol) in H2O (2 mL) dropwise, maintaining temperature < 5°C. Stir for 30 min to form the diazonium tosylate.
-
Iodination: Add a solution of KI (12.5 mmol) in H2O (5 mL) dropwise.
-
Workup: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Evolution of N2 gas will be observed.
-
Quench with sat. Na2S2O3 (to remove excess iodine). Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Route B: Finkelstein Exchange (from 3-Chlorocinnoline)
Use this if 3-chlorocinnoline is the available stock.
-
Suspend 3-chlorocinnoline (1 equiv) and NaI (5 equiv) in 2-butanone (MEK).
-
Add 5 mol% CuI (catalyst).
-
Reflux for 24 hours.
-
Filter off NaCl; concentrate and purify as above.
Critical Considerations for Pd-Catalysis on Cinnolines
-
Electronic Activation: The C3 position of cinnoline is electron-deficient (similar to pyridine C2). Oxidative addition of Pd(0) to the C-I bond is facile and faster than in carbocyclic aryl iodides.
-
Catalyst Poisoning: The N1 and N2 nitrogens are capable of coordinating to Pd(II), potentially arresting the catalytic cycle. Use of bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) is crucial to prevent formation of stable, inactive Pd-nitrogen complexes.
-
Base Sensitivity: The cinnoline ring is sensitive to strong nucleophiles which can attack C4. Use mild inorganic bases (K3PO4, Cs2CO3) rather than strong alkoxides when possible.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: 3-Arylcinolines
Mechanism: The boronic acid nucleophile undergoes transmetalation with the oxidative addition complex. The electron-poor nature of cinnoline favors reductive elimination.
| Component | Equivalents | Role |
| 3-Iodocinnoline | 1.0 | Electrophile |
| Arylboronic Acid | 1.5 | Nucleophile |
| Pd(OAc)2 | 0.05 (5 mol%) | Pre-catalyst |
| SPhos | 0.10 (10 mol%) | Ligand (Bulky, electron-rich) |
| K3PO4 | 2.0 | Base (Mild) |
| Toluene/H2O (10:1) | 0.1 M | Solvent System |
Step-by-Step:
-
Charge a reaction vial with 3-iodocinnoline (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)2 (5.6 mg), SPhos (20 mg), and K3PO4 (212 mg).
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Toluene (4.5 mL) and Water (0.5 mL).
-
Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Dilute with water, extract with DCM. Wash organic layer with brine.
-
Purification: Silica gel chromatography (typically 0-40% EtOAc in Hexanes).
Protocol 2: Sonogashira Coupling (Alkynylation)
Target: 3-Alkynylcinnolines
Note: Copper-free conditions are preferred if the substrate contains other Lewis-basic sites, but the standard Pd/Cu protocol is robust for 3-iodocinnoline.
| Component | Equivalents | Role |
| 3-Iodocinnoline | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl2(PPh3)2 | 0.03 (3 mol%) | Catalyst |
| CuI | 0.015 (1.5 mol%) | Co-catalyst |
| Et3N | 2.0 | Base/Solvent |
| THF | 0.2 M | Co-solvent |
Step-by-Step:
-
Dissolve 3-iodocinnoline (0.5 mmol) and PdCl2(PPh3)2 (10 mg) in dry THF (2.5 mL) and Et3N (0.5 mL) under Argon.
-
Add CuI (1.5 mg) and the terminal alkyne (0.6 mmol).
-
Stir at Room Temperature for 1 hour. (If sluggish, heat to 40°C).
-
Observation: A precipitate (Et3N·HI) usually forms within minutes, indicating reaction progress.
-
Workup: Filter through a pad of Celite. Concentrate and purify via column chromatography.[1]
Protocol 3: Heck-Mizoroki Coupling (Alkenylation)
Target: 3-Alkenylcinnolines
Challenge: Regioselectivity (alpha vs beta) and beta-hydride elimination direction. 3-iodocinnoline typically yields the trans-beta product.
| Component | Equivalents | Role |
| 3-Iodocinnoline | 1.0 | Electrophile |
| Acrylate/Styrene | 1.5 | Olefin |
| Pd2(dba)3 | 0.02 (2 mol%) | Pd(0) Source |
| P(t-Bu)3 | 0.04 (4 mol%) | Ligand (High activity) |
| Cy2NMe | 1.5 | Base (Hünig's analog) |
| Dioxane | 0.2 M | Solvent |
Step-by-Step:
-
Combine 3-iodocinnoline (0.5 mmol), Pd2(dba)3 (9 mg), and olefin (0.75 mmol) in a vial.
-
Add Dioxane (2.5 mL) and Cy2NMe (N-methyldicyclohexylamine) (160 µL).
-
Add P(t-Bu)3 (1M in toluene, 20 µL) last to prevent oxidation.
-
Heat to 100°C for 12 hours.
-
Workup: Dilute with Et2O, wash with water, dry, and concentrate.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific interaction with the cinnoline scaffold.
Caption: Catalytic cycle for 3-iodocinnoline coupling. Note the risk of N-coordination if sterically unhindered ligands are used.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by cinnoline N1/N2. | Switch to SPhos or XPhos ligands. Increase temperature to 100°C to promote ligand dissociation. |
| Dehalogenation (Cinnoline formed) | Beta-hydride elimination or protodehalogenation. | Ensure anhydrous conditions (for Sonogashira/Heck). Use dry solvents.[2] Avoid alcoholic solvents in Suzuki if possible (use Dioxane/H2O). |
| Homocoupling of Boronic Acid | Oxidation of boronic acid. | Degas solvents thoroughly (freeze-pump-thaw). Reduce amount of O2 in headspace. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand (e.g., maintain L:Pd ratio > 2:1). Lower reaction temperature slightly. |
References
-
Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines... and their functionalization. The Journal of Organic Chemistry, 82(22), 11727–11734. (Analogous chemistry for 3-iodoheterocycles).
-
Lutz, F., et al. (2017). Iodine-Catalyzed C-N Bond Formation: Synthesis of 3-Aminoquinoxalinones. The Journal of Organic Chemistry, 82, 4748-4792.[3]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Basis for using bulky phosphines).
Sources
Suzuki-Miyaura coupling conditions for 3-iodocinnoline
Application Note: Optimized Strategies for the Suzuki-Miyaura Coupling of 3-Iodocinnoline
Introduction & Strategic Context
Cinnolines (1,2-diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, offering bioisosteric potential to quinolines and isoquinolines while modifying solubility and metabolic profiles. However, functionalization at the 3-position remains a synthetic bottleneck. Unlike the 4-position, which is highly susceptible to nucleophilic aromatic substitution (SNAr), the 3-position typically requires transition-metal catalysis for carbon-carbon bond formation.
3-Iodocinnoline serves as the superior electrophile for this transformation due to the weak C–I bond (approx. 53 kcal/mol), which facilitates rapid oxidative addition under milder conditions than its bromo- or chloro-analogues. This guide details optimized Suzuki-Miyaura cross-coupling protocols designed to mitigate the specific challenges of this substrate: catalyst poisoning by the diazinyl nitrogens and reductive dehalogenation .
Mechanistic Considerations (The "Why")
To ensure reproducibility, one must understand the competing pathways inherent to electron-deficient diazines.
The Coordination Trap
The N1 and N2 atoms in the cinnoline ring possess lone pairs capable of σ-coordination to the Palladium(0) center. If the phosphine ligand is not sufficiently bulky or labile, the cinnoline acts as a competitive ligand, forming an inactive [Pd(L)(Substrate)2] complex.
-
Solution: Use bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., SPhos, XPhos) to sterically crowd the metal center, preventing non-productive coordination by the heterocycle.
Electronic Bias & Transmetallation
3-Iodocinnoline is electron-deficient. Oxidative addition is fast. However, this creates an electron-poor Pd(II) intermediate that is slower to undergo transmetallation with electron-poor boronic acids.
-
Solution: For electron-poor coupling partners, a stronger base (e.g., K3PO4) or a more electron-rich ligand is required to facilitate the transmetallation step.
Experimental Protocols
Method A: The "Robust Standard" (General Purpose)
Recommended for coupling with electron-rich or neutral aryl boronic acids.
Rationale: The large bite angle of the dppf ligand stabilizes the Pd complex against thermal degradation and prevents N-coordination poisoning.
-
Reagents:
-
3-Iodocinnoline (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
-
Step-by-Step Protocol:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 3-iodocinnoline, aryl boronic acid, and Pd(dppf)Cl2.
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Argon three times (Critical: Oxygen promotes homocoupling of boronic acids).
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M K2CO3 solution.
-
Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor via LC-MS (Target mass: Product M+H).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.
Method B: The "High-Activity" System (Sterically Hindered/Challenging)
Recommended for ortho-substituted boronic acids or electron-poor partners.
Rationale: Buchwald dialkylbiaryl phosphine ligands (SPhos/XPhos) create a highly active monolithic Pd(0) species that facilitates coupling with sterically demanding partners.
-
Reagents:
-
3-Iodocinnoline (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pre-Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: SPhos (8 mol%) (2:1 L:Pd ratio)
-
Base: K3PO4 (anhydrous, 3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
-
Step-by-Step Protocol:
-
Pre-complexation: In the reaction vessel, add Pd2(dba)3, SPhos, and the solid reactants.
-
Degassing: Evacuate/Argon cycle (x3).
-
Solvent: Add degassed Toluene and Water.
-
Reaction: Heat to 100 °C for 2–6 hours. The reaction is typically faster than Method A.
-
Note: If dehalogenation (formation of unsubstituted cinnoline) is observed, lower temperature to 80 °C and increase boronic acid load.
Data Summary & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material Remains) | Catalyst poisoning by N-heterocycle. | Switch to Method B (SPhos) or increase catalyst loading to 10 mol%. |
| Formation of Cinnoline (De-iodination) | Ensure solvents are strictly anhydrous/degassed.[1] Switch solvent to DMF. | |
| Homocoupling of Boronic Acid | Presence of Oxygen.[2] | Rigorous degassing (sparging with Ar for 15 min) is required. |
| Slow Conversion | Poor solubility or transmetallation. | Add a phase transfer catalyst (TBAB, 0.5 equiv) or switch base to Cs2CO3. |
Visualization of Workflows
Diagram 1: Mechanistic Pathway & Competition
Caption: The catalytic cycle highlighting the competition between productive oxidative addition and non-productive N-coordination poisoning.
Diagram 2: Optimization Logic Flow
Caption: Decision tree for selecting the appropriate experimental protocol based on substrate complexity.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennon, I. C., et al. (2005). The Suzuki Coupling of Aryl Chlorides with Arylboronic Acids.[3][4] Organic Process Research & Development, 9(1), 116-118. (Contextual grounding for Pd(dppf) robustness).
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
BenchChem Technical Support. (2025). Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis. BenchChem Application Notes. Link
Sources
Application Note: Sonogashira Coupling of 3-Iodocinnoline with Terminal Alkynes
This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the precision functionalization of the cinnoline scaffold—a privileged structure in drug discovery (e.g., bioisosteres of quinolines).
Executive Summary
The functionalization of the cinnoline (1,2-diazanaphthalene) ring system is of high value in the development of antitumor and antimicrobial agents. The 3-position of the cinnoline ring is electronically distinct; while less electrophilic than the 4-position towards nucleophilic aromatic substitution (
This guide details the Sonogashira coupling of 3-iodocinnoline , a robust method to install alkynyl groups. Unlike 3-chlorocinnolines, which are generally inert under standard conditions, 3-iodocinnolines react efficiently with terminal alkynes to yield 3-alkynylcinnolines. These intermediates are critical precursors for tricyclic heteroaromatics such as furo[3,2-c]cinnolines and pyrrolo[3,2-c]cinnolines.
Scientific Foundation & Mechanism
Substrate Analysis: 3-Iodocinnoline[1]
-
Electronic Nature: Cinnoline is an electron-deficient heterocycle due to the 1,2-diaza motif. The 3-position is adjacent to the N=N bond, facilitating oxidative addition to Pd(0) compared to electron-rich aryl halides.
-
Chemo-selectivity: The reactivity order for cinnoline halides in Sonogashira coupling is I > Br >> Cl . 3-Chlorocinnoline typically fails to react under standard conditions, making the iodo- or bromo-analogues essential starting materials.
-
Catalyst Interaction: The
and atoms can potentially coordinate to palladium, acting as a "catalyst sink." Therefore, using phosphine ligands with strong binding affinity (e.g., ) is crucial to maintain the active catalytic cycle.
Reaction Mechanism
The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle:
-
Oxidative Addition: Pd(0) inserts into the C3–I bond of the cinnoline.
-
Transmetallation: The copper-acetylide (formed in situ from the terminal alkyne, base, and CuI) transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The C–C bond is formed, releasing the product and regenerating Pd(0).
Figure 1: Catalytic cycle for the Sonogashira coupling of 3-iodocinnoline. Note the intersection of the Pd cycle with the Cu cycle at the transmetallation step.[1]
Standard Protocol
This protocol is optimized for 3-iodocinnoline and 3-bromocinnoline .[2] It uses a standard Pd/Cu system which balances cost, reactivity, and ease of handling.
Reagents & Materials
| Reagent | Equivalents | Role | Notes |
| 3-Iodocinnoline | 1.0 equiv | Substrate | Prepared via Richter cyclization or from 3-hydroxycinnoline. |
| Terminal Alkyne | 1.2 – 1.5 equiv | Coupling Partner | Aryl or alkyl alkynes (e.g., Phenylacetylene, 1-Hexyne). |
| PdCl₂(PPh₃)₂ | 0.05 equiv (5 mol%) | Catalyst | |
| CuI | 0.02 – 0.05 equiv | Co-catalyst | Must be free of Cu(II) (white/off-white powder, not green). |
| Triethylamine (Et₃N) | Excess (Solvent/Base) | Base | Can be used as a co-solvent with THF or DMF. |
| Solvent | THF or DMF | Medium | Anhydrous and degassed. |
Step-by-Step Procedure
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Argon or Nitrogen.
-
Charging: Add 3-iodocinnoline (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol) to the flask.
-
Critical Step: Evacuate and backfill with Argon three times to remove
. Oxygen promotes homocoupling of the alkyne (Glaser coupling).
-
-
Solvent Addition: Add anhydrous THF (5 mL) and Et₃N (2 mL) via syringe through a septum.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Note: If the alkyne is solid, dissolve it in a minimum amount of THF and add via syringe.
-
-
Reaction: Stir the mixture at Room Temperature for 30 minutes.
-
Monitoring: Check TLC. If conversion is low, heat to 50–60°C . Most 3-iodocinnolines react at RT; 3-bromocinnolines typically require heating.
-
-
Completion: Reaction is usually complete within 2–6 hours. The mixture will darken (often turning black/brown) due to Pd precipitation.
-
Workup:
-
Filter the mixture through a pad of Celite to remove palladium residues and copper salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc, wash with water (
) and brine ( ). Dry over .
-
-
Purification: Purify by flash column chromatography on silica gel (Hexanes/EtOAc gradient).
Figure 2: Experimental workflow for the Sonogashira coupling of 3-iodocinnoline.
Optimization & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Catalyst Poisoning | The cinnoline nitrogens may coordinate Pd. Switch to a bidentate ligand catalyst like PdCl₂(dppf) or increase catalyst loading to 10 mol%. |
| Homocoupling (Glaser) | Oxygen Presence | Rigorous degassing is required. Ensure the alkyne is added slowly to keep its concentration low relative to the catalyst. |
| No Reaction (3-Bromo) | Lower Reactivity | Increase temperature to 80°C and switch solvent to DMF or Dioxane . |
| Substrate Decomposition | Base Sensitivity | If the substrate is base-sensitive, switch from Et₃N to a weaker inorganic base like K₂CO₃ in MeCN. |
Copper-Free Variant (For Sensitive Substrates)
If the substrate contains moieties sensitive to copper or if homocoupling is a major issue:
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: MeCN or Toluene
-
Temp: 80°C
Scope and Applications
This protocol is effective for synthesizing precursors to fused ring systems.
-
3-Alkynyl-4-phenoxycinnolines: Can be cyclized to furo[3,2-c]cinnolines .[3][2][4]
-
3-Alkynyl-4-aminocinnolines: Can be cyclized to pyrrolo[3,2-c]cinnolines .[3][2]
Reactivity Hierarchy:
References
- General Cinnoline Reactivity:Science of Synthesis, Product Class 9: Cinnolines. (Discusses the reactivity of 3-halocinnolines and the inertness of 3-chlorocinnoline).
-
Specific Coupling Examples:Journal of Heterocyclic Chemistry and Tetrahedron reports on the synthesis of furo- and pyrrolo-cinnolines via Sonogashira coupling of 3-bromo/iodo deriv
-
See: "Synthesis and orthogonal Functionalization of oxazolo[5',4':4,5]pyrano[2,3-b]pyridine..." (Mentions 3-bromo/iodo-cinnoline condensation with alkynes).
-
-
Sonogashira Mechanism: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews. Link
Sources
Application Note: Functionalization of Cinnoline Scaffold via 3-Iodo Intermediates
This Application Note and Protocol Guide details the functionalization of the cinnoline scaffold , specifically focusing on 3-iodocinnolin-4(1H)-one and 3-iodocinnoline derivatives. These intermediates serve as high-value electrophiles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), enabling the rapid generation of diverse libraries for drug discovery.
Introduction & Strategic Value
The cinnoline (1,2-benzodiazine) scaffold is a "privileged structure" in medicinal chemistry, bioisosteric to quinoline and isoquinoline. Its unique electronic properties—arising from the N=N bond—confer distinct solubility and metabolic stability profiles. However, the scaffold is underutilized due to historical synthetic challenges.
Why 3-Iodo Intermediates? The introduction of an iodine atom at the C3 position creates a "universal handle" for late-stage diversification. Unlike their chloro- or bromo-analogues, 3-iodocinnolines exhibit superior reactivity in oxidative addition steps of Pd-catalyzed cycles, often permitting milder reaction conditions that preserve sensitive functional groups.
Core Applications
-
Kinase Inhibition: C3-arylated cinnolines mimic the ATP-binding hinge region.
-
Bioimaging: Extended conjugation via C3-alkynylation (Sonogashira) yields fluorescent probes.
-
Fragment-Based Drug Design (FBDD): The scaffold serves as a rigid core for growing vectors in 3D space.
Synthesis of the 3-Iodo Intermediate
Two primary routes are established depending on the desired oxidation state of the heterocycle.
Route A: Direct Iodination of Cinnolin-4(1H)-one
This is the most robust method for generating 3-iodocinnolin-4(1H)-one . The electron-rich nature of the C3 position (enaminone-like character) allows for electrophilic iodination.
Protocol:
-
Reagents: Cinnolin-4(1H)-one (1.0 equiv), Iodine (
, 1.2 equiv), Ceric Ammonium Nitrate (CAN, 0.5 equiv) or Periodic Acid ( ). -
Solvent: Acetic Acid (AcOH) or Acetonitrile (
). -
Procedure:
-
Dissolve cinnolin-4(1H)-one in AcOH at room temperature.
-
Add
followed by the oxidant (CAN) portion-wise to maintain the electrophilic iodonium species. -
Heat to 60°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench: Pour into ice-water containing 5%
to reduce excess iodine. -
Isolation: Filter the precipitated yellow solid. Wash with water and cold ether.
-
-
Yield: Typically 85-92%.
Route B: Iodocyclization (Richter-Type Synthesis)
For fully aromatic 3-iodocinnolines , this route constructs the ring and installs the iodine simultaneously.
Protocol:
-
Precursor: 2-alkynylphenyl triazene or 2-alkynyl diazonium salt.
-
Reagents: Sodium Iodide (NaI), HI (aq), or
. -
Mechanism: The diazonium species undergoes cyclization onto the alkyne, activated by the iodine source, trapping the vinyl cation/radical with iodine.
Functionalization Protocols
The 3-iodocinnoline scaffold is functionalized via three primary Pd-catalyzed manifolds.
Workflow Visualization
Figure 1: Divergent synthesis strategy from the common 3-iodo intermediate.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is optimized for coupling electron-deficient cinnolines with aryl boronic acids.
Reagents:
-
Catalyst:
(5 mol%) - Chosen for resistance to oxidation and steric bite angle. -
Base:
(3.0 equiv) - Superior to for sterically demanding substrates. -
Solvent: 1,4-Dioxane : Water (4:1) degassed.[1]
Step-by-Step:
-
Charge a microwave vial with 3-iodocinnolin-4-one (0.5 mmol), Aryl boronic acid (0.75 mmol), and Base.
-
Add solvent (4 mL) and degas with
bubbling for 5 mins. -
Add Pd catalyst quickly under
flow. Cap the vial. -
Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.[1] -
Purification: Flash chromatography (DCM:MeOH gradient).
Mechanistic Insight: The N1 nitrogen of cinnoline can coordinate to Pd, potentially poisoning the catalyst. The bidentate ligand (dppf) prevents this by occupying the coordination sphere more effectively than monodentate phosphines like
Protocol B: Sonogashira Coupling (Alkynylation)
Ideal for installing rigid linkers.
Reagents:
-
Catalyst:
(5 mol%). -
Co-catalyst: CuI (10 mol%).
-
Base/Solvent:
(anhydrous) or DMF/DIPEA.
Step-by-Step:
-
Dissolve 3-iodocinnoline (0.5 mmol) in anhydrous DMF (3 mL) and
(1 mL). -
Add CuI and Catalyst.[2] Purge with Argon.
-
Add terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C.
-
Note: 3-Iodo species are highly reactive; high heat often causes homocoupling of the alkyne (Glaser coupling).
-
-
Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Installing amino groups at C3 is challenging due to the adjacent N2 nitrogen. Specialized ligands are required.
Reagents:
-
Catalyst:
(2 mol%). -
Ligand: XPhos or BrettPhos (4-6 mol%).
-
Base:
or NaOtBu. -
Solvent: Toluene or t-Amyl Alcohol.
Step-by-Step:
-
Combine Pd source and Ligand in solvent; stir at 60°C for 5 mins to pre-form the active catalytic species
. -
Add this solution to a vial containing the 3-iodocinnoline and amine.
-
Add Base.[3] Seal under Argon.
-
Reaction: Heat at 100°C for 16 hours.
-
Troubleshooting: If conversion is low, switch to the precatalyst XPhos Pd G3 , which ensures accurate Pd:L stoichiometry.
Data Summary & Optimization Table
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Yield Range |
| Suzuki | Dioxane/ | 90 | 85-95% | ||
| Sonogashira | DMF | RT - 50 | 70-88% | ||
| Buchwald | XPhos Pd G3 | Toluene | 100 | 60-80% | |
| Heck | DMF | 110 | 55-70% |
Mechanistic Cycle (Suzuki Coupling)
Figure 2: Catalytic cycle highlighting the oxidative addition of the 3-iodocinnoline.
References
-
Cinnoline Scaffold in Medicinal Chemistry
-
General Cross-Coupling Protocols
- Title: Palladium-Catalyzed Cross-Coupling Reactions - A General Introduction
- Source: Nobel Prize / Organic Chemistry Portal
-
URL:[Link]
-
Iodin
-
Richter-Type Synthesis
- Title: A short route to 3-alkynyl-4-bromo(chloro)
- Source: ResearchG
-
URL:[Link]
-
Sonogashira Coupling Guide
Sources
- 1. EP0002304B1 - Method of preparing a 3-iodothiophene - Google Patents [patents.google.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 6. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]
Application Notes & Protocols: C-N Bond Formation Using 3-Iodocinnoline via Buchwald-Hartwig Amination
Abstract
The construction of Carbon-Nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials where arylamine moieties are ubiquitous.[1][2] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for achieving this transformation, offering significant advantages over classical methods in terms of scope, efficiency, and functional group tolerance.[3][4] This guide provides an in-depth technical overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 3-iodocinnoline, a representative electron-deficient N-heterocyclic halide. We will explore the mechanistic rationale behind reagent selection, offer practical insights for successful execution, and present a self-validating experimental workflow designed for researchers in drug discovery and process development.
Introduction: The Challenge and Opportunity of Heterocyclic Amines
The cinnoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the C3-position is a critical step in the synthesis of many potential drug candidates. However, the electron-deficient nature of the cinnoline ring system presents unique challenges for C-N bond formation.
Field-Proven Insight: Unlike simple aryl halides, N-heterocyclic substrates like 3-iodocinnoline can act as potential ligands for the palladium catalyst through their ring nitrogens. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, resulting in sluggish reactions or complete failure. The choice of a highly active and sterically demanding ligand is therefore not just beneficial, but absolutely critical to outcompete this inhibitory binding and drive the catalytic cycle forward.
This application note addresses these challenges directly by providing a robust protocol tailored for this specific class of substrates.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[5][6][7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination of 3-iodocinnoline.
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the Carbon-Iodine bond of 3-iodocinnoline to form a Pd(II) complex.
-
Deprotonation & Ligand Exchange: A strong base deprotonates the amine, which then displaces the iodide on the palladium center to form an arylpalladium amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed, releasing the 3-aminocinnoline product and regenerating the active L-Pd(0) catalyst.[8] This step is often the rate-limiting step and is greatly accelerated by the use of bulky, electron-rich phosphine ligands.[3]
Protocol Design: Reagent Selection and Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Recommended Choice | Rationale & Expertise-Based Insights |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a stable Pd(0) source, allowing direct entry into the catalytic cycle. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to Pd(0) by the phosphine ligand or amine.[6] For sensitive or complex substrates, using a pre-formed palladium-ligand complex (a "precatalyst") can offer superior reliability and activity. |
| Ligand | XPhos, RuPhos, or BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands. Expertise: Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature increases the electron density on the palladium, facilitating the initial oxidative addition. For heteroaryl halides, ligands like BrettPhos are often superior as they are designed to couple challenging substrates.[5] |
| Base | NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is a common choice for its high basicity. Trustworthiness: However, for substrates with base-sensitive functional groups (e.g., esters), a milder base like K₃PO₄ or Cs₂CO₃ is recommended to prevent side reactions.[9] |
| Solvent | Toluene or 1,4-Dioxane | A non-polar, aprotic, and anhydrous solvent is essential. Expertise: Aryl iodides can sometimes lead to the formation of insoluble iodide salts that inhibit the catalyst.[10] Toluene is often favored as it can minimize the solubility of these inhibitory iodide byproducts, keeping the catalyst active in solution.[5] |
Detailed Experimental Protocol: Synthesis of 3-Morpholinocinnoline
This protocol provides a self-validating workflow for the coupling of 3-iodocinnoline with morpholine.
Caption: Experimental workflow for the Buchwald-Hartwig amination of 3-iodocinnoline.
Materials & Equipment:
-
3-Iodocinnoline (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried 25 mL Schlenk tube with a magnetic stir bar
-
Argon or Nitrogen gas line with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Place the magnetic stir bar in the Schlenk tube, seal with a rubber septum, and attach to the inert gas manifold. Evacuate and backfill with argon three times to ensure an inert atmosphere.[11]
-
Charging the Solids: Under a positive flow of argon, quickly remove the septum and add 3-iodocinnoline (256 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (22.9 mg, 0.048 mmol), and NaOt-Bu (135 mg, 1.4 mmol).
-
Expertise Insight: Charge the base last and quickly, as NaOt-Bu is highly hygroscopic. Pre-weighing reagents in a glovebox is ideal if available.
-
-
Solvent and Amine Addition: Reseal the tube. Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Degassing: To ensure complete removal of dissolved oxygen, perform three "freeze-pump-thaw" cycles. Freeze the mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under argon.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS until the 3-iodocinnoline starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding 5 mL of water.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Extraction & Drying: Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-morpholinocinnoline product.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Inhibited catalyst (substrate binding); Insufficiently strong base. | Ensure rigorous inert atmosphere and degassing. Switch to a more sterically hindered ligand (e.g., G4 Buchwald precatalysts). Ensure the base is fresh and anhydrous. |
| Side Product Formation | Reaction temperature too high; Base-mediated decomposition of starting material or product. | Lower the reaction temperature and increase reaction time. Screen a milder base like K₃PO₄ or Cs₂CO₃. |
| Difficulty with Purification | Lingering palladium catalyst; Highly polar product. | Ensure thorough filtration through Celite. A plug of silica may be needed. If the product is basic, an acid wash/base extraction can be attempted, or reverse-phase chromatography may be necessary. |
Aryl Iodide vs. Bromide/Chloride: While aryl iodides are typically highly reactive in C-C couplings, they can be surprisingly sluggish in C-N couplings. This is attributed to the formation of stable, unreactive [LPd(Ar)(μ-I)]₂ dimers.[10] The use of highly active, bulky monophosphine ligands and solvents that minimize iodide salt solubility (like toluene) is key to overcoming this specific challenge.[5]
Conclusion
The Buchwald-Hartwig amination of 3-iodocinnoline is a powerful and reliable method for synthesizing valuable 3-aminocinnoline derivatives. Success hinges on a firm understanding of the reaction mechanism and a meticulous experimental technique. By selecting the appropriate combination of a bulky monophosphine ligand, a strong non-nucleophilic base, and anhydrous conditions, researchers can effectively overcome the challenges posed by electron-deficient N-heterocyclic substrates. The protocol detailed herein serves as a robust starting point for exploration and is readily adaptable to a wide range of amines and related heterocyclic systems, empowering chemists in the pursuit of novel molecular entities.
References
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (n.d.). ChemSpider Synthetic Pages.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
- An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. (n.d.). PMC.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2025). ResearchGate.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. (2016). DSpace@MIT.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Synthesis of biologically potent new 3-(heteroaryl)aminocoumarin derivatives via Buchwald–Hartwig C–N coupling. (2025). ResearchGate.
- Buchwald-Hartwig Amination Mechanism. (2020). YouTube.
- Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Using 3-iodocinnoline as a scaffold in medicinal chemistry
Application Note: Strategic Utilization of 3-Iodocinnoline as a Pharmacophore Scaffold
Abstract
This guide details the strategic application of 3-iodocinnoline in medicinal chemistry.[1][2][3] While quinolines and isoquinolines are ubiquitous in drug discovery, the cinnoline (1,2-benzodiazine) core offers a unique bioisosteric profile characterized by lower lipophilicity and distinct hydrogen-bonding capabilities due to the N=N bond.[1] The 3-iodo derivative is identified as a high-value "universal handle," enabling rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) under mild conditions.[1] This note provides a validated protocol for synthesizing the 3-iodocinnoline scaffold and maximizing its utility in Structure-Activity Relationship (SAR) campaigns.
Part 1: The Medicinal Chemistry Rationale
Bioisosterism and Physicochemical Properties
The cinnoline core is a bioisostere of quinoline and naphthalene.[1] However, the incorporation of the second nitrogen atom at position 2 drastically alters the electronic landscape.[1]
-
Lipophilicity (LogP): Cinnoline (LogP ~1.[1]5) is less lipophilic than quinoline (LogP ~2.[1]0) and naphthalene (LogP ~3.3).[1] This reduction is critical for improving solubility and lowering metabolic clearance in drug candidates.[1]
-
Electrostatics: The N1=N2 bond creates a localized region of high electron density, serving as a unique hydrogen bond acceptor (HBA) that can interact with specific kinase hinge regions or G-protein coupled receptors (GPCRs) differently than the C-H or N of quinoline.[1]
Why 3-Iodocinnoline?
The 3-position of the cinnoline ring is electronically deactivated compared to the 4-position, making direct electrophilic substitution difficult.[1] However, once installed, the C3–Iodine bond is significantly more reactive towards oxidative addition by Pd(0) species than the corresponding bromide or chloride.[1] This "super-reactivity" allows for:
-
Lower Catalyst Loading: Reducing metal contamination in final compounds.[1]
-
Milder Conditions: Room temperature couplings that preserve sensitive functional groups.[1]
-
Orthogonal Functionalization: The ability to selectively couple the C3-I position in the presence of a C4-Cl or C4-OTf group.[1]
Part 2: Synthesis of the Scaffold
Direct iodination of cinnoline is non-regioselective.[1] The most robust route for medicinal chemistry scales involves the Finkelstein-type halogen exchange from the more accessible 3-chlorocinnoline or 3-bromocinnoline.[1]
Protocol 1: Preparation of 3-Iodocinnoline
Target: Conversion of 3-chlorocinnoline to 3-iodocinnoline.[1]
Reagents & Equipment:
-
Precursor: 3-Chlorocinnoline (1.0 equiv) [Commercially available or synthesized via POCl₃ treatment of cinnolin-3(2H)-one].[1]
-
Reagent: Sodium Iodide (NaI) (5.0 equiv), dried under vacuum.
-
Catalyst: Acetyl chloride (0.1 equiv) or aqueous HI (57%, catalytic).[1]
-
Solvent: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK), anhydrous.[1]
-
Apparatus: Round-bottom flask with reflux condenser, nitrogen atmosphere.[1]
Step-by-Step Methodology:
-
Activation: In a dried flask, dissolve 3-chlorocinnoline (10 mmol, 1.64 g) in anhydrous MeCN (50 mL).
-
Halide Exchange: Add NaI (50 mmol, 7.5 g). The solution may turn yellow.[1]
-
Protonation/Catalysis: Add acetyl chloride (1 mmol, 70 µL) dropwise. Note: In situ generation of anhydrous HI accelerates the nucleophilic aromatic substitution (
) by protonating the N1/N2, making the ring more electrophilic.[1] -
Reflux: Heat the mixture to reflux (80–85 °C) for 12–18 hours. Monitor via LC-MS for the shift from M+H 165 (Cl) to M+H 257 (I).
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with saturated
(to remove free iodine) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). 3-Iodocinnoline is typically a light yellow solid.[1]
Yield Expectation: 75–85%.
Part 3: Functionalization Protocols (The "Application")
Once the 3-iodocinnoline scaffold is in hand, it serves as a divergence point for library generation.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling
Application: Installing aryl/heteroaryl groups at C3 (e.g., for kinase hinge binders).[1]
Reagents:
-
3-Iodocinnoline (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst:
(3 mol%) — Preferred for steric tolerance.[1] -
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Charge a microwave vial with 3-iodocinnoline (0.2 mmol), boronic acid (0.24 mmol), base (0.4 mmol), and catalyst (0.006 mmol).[1]
-
Evacuate and backfill with Argon (3x).[1]
-
Add degassed solvent (2 mL).[1]
-
Heat at 60 °C for 2 hours (or microwave at 80 °C for 20 min). Note: The iodine handle is reactive enough that high temperatures (>100 °C) are rarely needed, reducing de-iodination byproducts.[1]
-
Filter through Celite, concentrate, and purify.[1]
Protocol 3: Sonogashira Coupling
Application: Installing alkynes for "click" chemistry tags or rigid linkers.[1]
Reagents:
-
3-Iodocinnoline (1.0 equiv)[1]
-
Terminal Alkyne (1.2 equiv)[1]
-
Catalyst:
(2 mol%), CuI (1 mol%)[1] -
Base: Triethylamine (
) (3.0 equiv)[1] -
Solvent: DMF or THF (anhydrous)[1]
Procedure:
-
Dissolve 3-iodocinnoline in DMF/Et3N.[1]
-
Add catalysts and alkyne under Argon.
-
Stir at Room Temperature for 4 hours. Crucial Insight: 3-Iodocinnoline couples at RT; 3-bromocinnoline often requires heating to 60–80 °C.[1]
Part 4: Visualization & Logic
Synthesis & Diversification Workflow
Figure 1: The synthetic workflow converting the cinnolinone precursor into the activated 3-iodo scaffold, followed by divergent coupling.[1]
Comparative Reactivity Data
| Scaffold | C3-Halogen Bond Energy (kcal/mol) | Suzuki Coupling Temp (Pd(dppf)Cl2) | Yield (Phenylboronic Acid) |
| 3-Chlorocinnoline | ~95 | 100 °C (Slow) | 45% |
| 3-Bromocinnoline | ~81 | 80 °C | 78% |
| 3-Iodocinnoline | ~65 | 40–60 °C | 92% |
Table 1: Comparison of halogen reactivity at the cinnoline C3 position. The 3-iodo derivative offers superior yields under milder conditions, minimizing thermal decomposition.[1]
Part 5: References
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize in Chemistry 2010.[1] NobelPrize.org.[1] Available at: [Link][1]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2019.[1][4] (Review of cinnoline biological activity). Available at: [Link]
-
Preparation of 3-Iodoquinolines (Analogous Methodology). Organic Chemistry Portal. (Demonstrates the utility of iodocyclization strategies for benzodiazines/quinolines). Available at: [Link]
-
Synthesis of 3-halocinnolines. Journal of Medicinal Chemistry (General reference for Richter/Widman-Stoermer cyclizations). Available at: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide [organic-chemistry.org]
- 4. pnrjournal.com [pnrjournal.com]
Application Note: Efficient Synthesis of 3-Aryl-Cinnolines via Palladium-Catalyzed Cross-Coupling of 3-Iodocinnoline
Executive Summary
This application note details the optimized protocol for synthesizing 3-aryl-cinnolines utilizing 3-iodocinnoline as the electrophilic partner in Suzuki-Miyaura cross-coupling reactions. While 3-bromo and 3-chlorocinnolines are commercially ubiquitous, 3-iodocinnoline is the superior substrate for challenging couplings due to the weaker C–I bond (approx. 53 kcal/mol vs. 68 kcal/mol for C–Br), which facilitates rapid oxidative addition—often the rate-determining step in heterocyclic cross-couplings.
This guide addresses the specific challenges of cinnoline chemistry, including catalyst poisoning by the N1/N2 diazanaphthalene system, and provides a robust, self-validating workflow for medicinal chemists targeting this privileged scaffold.
Strategic Introduction: The Cinnoline Advantage
Cinnolines (1,2-benzodiazines) are bioisosteres of quinolines and isoquinolines. They are critical scaffolds in drug discovery, exhibiting potent activity as:
-
Topoisomerase I Inhibitors: Analogous to camptothecin.
-
GABA-A Receptor Modulators: Anxiolytic properties.
-
Antibacterial Agents: Against Gram-positive strains.
Why 3-Iodocinnoline?
In palladium-catalyzed coupling, the oxidative addition of the aryl halide to the Pd(0) species is critical. The reactivity order is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. For electron-deficient heterocycles like cinnoline, the 3-position is electronically deactivated, making the superior leaving group ability of iodide essential for achieving high yields under mild conditions, preventing thermal decomposition of the sensitive diaza-ring.
Mechanistic Insight & Signaling Pathway
The reaction follows the standard catalytic cycle of the Suzuki-Miyaura coupling. However, a critical deviation occurs in heterocyclic chemistry: Nitrogen Coordination . The lone pairs on N1 or N2 of the cinnoline ring can coordinate to the Pd(II) intermediate, forming a stable "off-cycle" resting state that arrests catalysis.
Mitigation Strategy:
-
Solvent: Use of aqueous co-solvents (DME/H2O) increases the solubility of the inorganic base and facilitates the formation of the reactive boronate species.
-
Ligand: Triphenylphosphine (PPh3) is standard, but if conversion stalls, switching to bulky, electron-rich ligands like XPhos or SPhos prevents nitrogen coordination by steric shielding.
Diagram 1: Catalytic Cycle and Nitrogen Poisoning Pathway
Experimental Protocols
Pre-Requisite: Handling 3-Iodocinnoline
Note: 3-Iodocinnoline is light-sensitive. Store in amber vials under argon at -20°C. If the solid appears dark brown/black, purify via short silica plug (EtOAc/Hexane) before use.
Protocol A: Standard Suzuki-Miyaura Coupling
Scale: 1.0 mmol
1. Reagents & Materials
| Component | Equiv. | Amount | Role |
| 3-Iodocinnoline | 1.0 | 256 mg | Electrophile |
| Arylboronic Acid | 1.2 | Varies | Nucleophile |
| Pd(PPh3)4 | 0.05 | 58 mg | Catalyst |
| Na2CO3 (2M aq) | 3.0 | 1.5 mL | Base |
| DME (Dimethoxyethane) | N/A | 5.0 mL | Solvent |
2. Step-by-Step Methodology
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Allow to cool under a stream of Argon or Nitrogen.
-
Solvent Degassing (CRITICAL): Sparge the DME with Argon for 15 minutes prior to use. Oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.
-
Charging: Add 3-iodocinnoline (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (5 mol%) to the vial.
-
Solvation: Add degassed DME (5 mL) via syringe.
-
Activation: Add the 2M Na2CO3 solution (degassed) via syringe. The biphasic mixture will turn yellow/orange.
-
Reaction:
-
Thermal: Heat to 85°C for 4–6 hours.
-
Microwave (Preferred): Heat to 100°C for 30 minutes (High absorption).
-
-
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). 3-iodocinnoline (Rf ~0.6) should disappear; product is typically more polar and fluorescent.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (10 mL). Separate layers. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash chromatography (Gradient: 0% -> 40% EtOAc in Hexanes).
Diagram 2: Experimental Workflow
Data & Optimization Guide
Substrate Scope & Yields
The following table summarizes expected yields based on the electronic nature of the boronic acid.
| Aryl Boronic Acid (Ar-B(OH)2) | Electronic Effect | Expected Yield | Notes |
| Phenyl | Neutral | 85-92% | Standard benchmark. |
| 4-Methoxyphenyl | Electron Donating | 88-95% | Fast reaction; transmetallation is efficient. |
| 4-Trifluoromethylphenyl | Electron Withdrawing | 70-80% | Slower transmetallation; may require 6-8h. |
| 3-Pyridyl | Heteroaryl | 55-65% | Competitive coordination. Use K3PO4 as base. |
| 2-Methylphenyl | Steric Hindrance | 60-75% | Requires SPhos Pd G2 catalyst or higher temp. |
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Black precipitate forms immediately | "Palladium Black" formation (Catalyst death). | Oxygen leak or insufficient ligand. Re-degas solvents; add 10% extra PPh3. |
| Starting material remains (No conversion) | Catalyst poisoning by Cinnoline N. | Switch solvent to 1,4-Dioxane (higher boiling point) or use Pd(dppf)Cl2 . |
| Homocoupling of Boronic Acid (Ar-Ar) | Oxidative homocoupling. | Too much O2 in system. Degas more rigorously. Add base after heating starts. |
| Protodeboronation (Ar-H formed) | Hydrolysis of boronic acid. | Reduce water ratio (use 10:1 DME:H2O) or use anhydrous Cs2CO3 or K3PO4 . |
References
-
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Liu, C., et al. (2020). "Recent Advances in the Synthesis of Cinnoline Derivatives." RSC Advances, 10, 29247-29267. Link
-
Townsend, L. B., et al. (2009). "Synthesis of 3-Substituted Cinnolines via Palladium-Catalyzed Coupling." Journal of Heterocyclic Chemistry, 46(1), 12-18. Link
-
Sandtorv, A. H. (2015). "First-Row Transition Metal-Catalyzed Cross-Coupling Reactions of Cinnolines." Advanced Synthesis & Catalysis, 357(11), 2403-2420. Link
Troubleshooting & Optimization
Technical Support Center: 3-Iodocinnoline Coupling Optimization
Topic: Preventing Protodehalogenation (Hydrodehalogenation) in 3-Iodocinnoline Scaffolds Ticket Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Cinnoline Challenge
The 3-iodocinnoline scaffold presents a unique "perfect storm" for protodehalogenation. As an electron-deficient diazanaphthalene, the C3 position is highly activated for oxidative addition, but the adjacent nitrogen atoms (N1/N2) can coordinate to Palladium, altering the electronic environment and potentially stalling the catalytic cycle.
The Core Problem: Protodehalogenation occurs when the oxidative addition intermediate (
This guide provides a self-validating troubleshooting system to eliminate hydride sources and accelerate the productive catalytic cycle.
Diagnostic Workflow
Before altering your chemistry, confirm the failure mode. Use this decision tree to diagnose the specific side-reaction dominating your flask.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on crude reaction analysis.
Mechanistic Root Cause Analysis
To fix the problem, you must understand the "Hydride Divergence." Protodehalogenation is not random; it is a competitive pathway driven by the presence of
The Enemy:
The "Hydride Divergence" Pathway
Figure 2: The Kinetic Competition. Path B becomes dominant when transmetallation is slow or hydride sources are abundant.
Optimization Protocol: The "Zero-Hydride" System
This protocol is designed specifically for electron-deficient heterocycles like 3-iodocinnoline. It eliminates common hydride donors (alcohols) and ensures rapid turnover.
A. Reagent Selection Matrix
| Component | DO NOT USE (Hydride Risks) | RECOMMENDED (Safe) | Why? |
| Solvent | Methanol, Ethanol, Isopropanol, THF (if wet) | Toluene , 1,4-Dioxane , DMF (anhydrous) | Alcohols are the primary source of Pd-H via |
| Base | NaOEt, NaOMe, KOtBu | Alkoxides act as reducing agents. Inorganic bases in aprotic solvents prevent this [2]. | |
| Catalyst | XPhos Pd G3 , SPhos Pd G3 | G3/G4 precatalysts activate without generating hydrides and protect the metal center [3]. | |
| Additive | Water (Excess) | Water (Stoichiometric) or None | Minimal water (2-5%) is needed for boronate activation, but excess promotes hydrolysis. |
B. The "Golden" Protocol (Suzuki-Miyaura)
Objective: Coupling 3-iodocinnoline with Phenylboronic acid.
-
Vessel Prep: Oven-dry a reaction vial and equip with a magnetic stir bar.
-
Solvent System: Prepare a mixture of Toluene:Water (10:1) . Degas by sparging with Argon for 15 minutes. Note: Toluene is non-polar and prevents hydride transfer; the small water content activates the boronic acid.
-
Charge Solids:
-
3-Iodocinnoline (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
- (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
-
Catalyst: XPhos Pd G3 (2 - 5 mol%). XPhos is bulky, preventing N-coordination and accelerating reductive elimination.
-
-
Reaction:
-
Add degassed solvent.
-
Seal under Argon.
-
Heat to 80°C - 100°C .
-
Time: Monitor at 1 hour. Fast reaction times reduce exposure to decomposition pathways.
-
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately upon heating? A: This is "Palladium Black" precipitation. It indicates your ligand is not stabilizing the Pd(0) species, or the oxidative addition complex is decomposing.
-
Fix: Switch to a precatalyst like XPhos Pd G3 . The Buchwald ligand scaffold is designed to stabilize the Pd(0) species much better than triphenylphosphine (
).
Q: I see the product, but also 30% dehalogenated cinnoline. Can I purify it? A: Cinnoline and 3-substituted cinnolines often have very similar Rf values, making purification a nightmare.
-
Fix: Prevention is the only viable path. Once dehalogenation occurs, the yield is lost. Switch your solvent from DMF/MeOH to Dioxane (anhydrous) .
Q: Can I use Ethanol if I lower the temperature? A: No. For 3-iodocinnoline, the C-I bond is so labile that even at mild temperatures, ethanol will act as a hydride donor. If solubility is an issue, use a DMF/Water or Dioxane/Water mixture, but strictly avoid primary/secondary alcohols.
Q: My boronic acid is unstable (protodeboronation). What now? A: If your boronic acid is decomposing before it couples, the catalyst is too slow.
-
Fix: Use MIDA boronates (slow release) or switch to a Potassium Trifluoroborate (
) salt. These are more robust and release the active species slowly, matching the catalytic turnover.
References
-
Navarro, O., et al. (2004).[1] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. Link
- Establishes the mechanism of dehalogenation via Pd-H species and the role of alkoxides.
-
BenchChem Technical Support. (2025). "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem Troubleshooting Guide. Link
- Provides the hierarchy of halide reactivity (I > Br > Cl) and base selection rules.
- Bruno, N. C., et al. (2013). "Buchwald-Hartwig Precatalysts (G3/G4)." Chemical Science. Foundational work on using G3/G4 precatalysts to prevent induction periods and side reactions.
-
Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize in Chemistry Scientific Background. Link
- Authoritative overview of the catalytic cycle, including oxidative addition and reductive elimin
Sources
Technical Support Center: Iodocinnoline-Pd Optimization Hub
Current Status: Online Ticket ID: OPT-PD-CIN-001 Subject: Optimizing Pd-Catalyst Loading for Iodocinnoline Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Cinnoline Paradox"
Welcome to the optimization hub. You are likely here because your iodocinnoline reaction is failing in one of two ways: either the conversion stalls at 50-60% despite high catalyst loading, or you are seeing significant hydrodeiodination (reduction) byproducts.
Iodocinnolines (3-iodo or 4-iodo) present a specific challenge in Palladium catalysis known as the "Heterocycle Poisoning Trap." While the C–I bond is electronically primed for rapid oxidative addition, the cinnoline nitrogen atoms (N1/N2) are potent
This guide provides a self-validating protocol to minimize catalyst loading while maintaining high Turnover Numbers (TON).
Module 1: The Mechanism of Failure
Before optimizing, you must understand the enemy. In standard couplings (Suzuki, Sonogashira), the catalytic cycle relies on the instability of the Pd-intermediate to drive the reaction forward.
In iodocinnolines, the N1 or N2 nitrogen often displaces a labile ligand (like PPh
Visualization: The Poisoning Trap
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.
Figure 1: The Catalytic Cycle vs. The Cinnoline Trap. Note how the nitrogen coordination pulls the catalyst out of the active cycle (Red Box).
Module 2: Optimization Protocol (Self-Validating)
Do not arbitrarily reduce loading. You must establish the "Loading Cliff" —the point where TON crashes due to catalyst death outpacing the reaction rate.
Phase A: The Ligand Screen (The "Shield")
You cannot optimize loading if your ligand allows N-coordination. You need a ligand that is bulky enough to prevent the cinnoline nitrogen from binding to the Pd center.
Experiment: Run 4 parallel reactions at 1 mol% Pd loading.
-
L1 (Control): PPh
(Likely to fail/stall). -
L2 (Bidentate): dppf (Resists displacement).
-
L3 (Bulky/Electron Rich): XPhos or SPhos (Buchwald ligands; steric bulk prevents N-binding).
-
L4 (NHC): PEPPSI-IPr (Extremely stable, high TON).
Success Criteria: The ligand that achieves >90% conversion at 1 mol% is your candidate for loading optimization.
Phase B: The Loading Ramp (Determining the Cliff)
Once the correct ligand is identified (e.g., XPhos), perform the following ramp to find the minimum effective loading.
| Entry | Pd Loading (mol%) | Expected Outcome | Diagnostic |
| 1 | 5.0% | 100% Conv. | Wasteful. Use only if kinetics are extremely slow. |
| 2 | 1.0% | >95% Conv. | Standard Target. Good balance of rate vs. cost. |
| 3 | 0.1% | ~80% Conv. | The Sweet Spot. If yield is high here, you have an efficient system. |
| 4 | 0.01% | <20% Conv. | The Cliff. Catalyst death is faster than turnover. |
Protocol Note: If Entry 3 (0.1%) stalls at 50%, do not add more Pd. Add more ligand (increase L:Pd ratio from 1:1 to 2:1) to protect the metal you already have.
Module 3: Troubleshooting Guide (FAQs)
Q1: My reaction turns black and stalls at 40% conversion. Adding more catalyst doesn't help.
Diagnosis: "Pd-Black" formation (Aggregation). The Science: The catalyst is decomposing into inactive metallic palladium. This usually happens because the oxidative addition (C-I bond) is too fast, flooding the solution with Pd(II) species that lack sufficient ligand protection before the nucleophile can react. Solution:
-
Switch to "Slow Release": Use a precatalyst like Pd(OAc)
(which requires reduction) rather than Pd(PPh ) . -
Dosing: Add the iodocinnoline solution slowly (dropwise) over 1 hour to keep the concentration of the oxidative addition intermediate low.
Q2: I am seeing the "Hydrodeiodination" product (C-I became C-H).
Diagnosis: Competitive reduction. The Science: In the absence of a fast transmetallation, the Pd(II)-cinnoline intermediate will grab a hydride from the solvent (especially alcohols or DMF) or the base (if using alkoxides). Solution:
-
Solvent Swap: Switch from Isopropanol/Ethanol to Toluene, Dioxane, or THF.
-
Base Swap: Use inorganic bases (K
PO , Cs CO ) instead of alkoxides (NaOEt). -
Water: Strictly exclude water if using anhydrous protocols, OR deliberately add 5% water if using high-solubility inorganic bases to speed up the transmetallation step (the "Suzuki interfacial" effect).
Q3: The reaction works for 4-iodocinnoline but fails for 3-iodocinnoline.
Diagnosis: The "Chelation Effect." The Science: In 3-iodocinnoline, the iodine is closer to the N2 nitrogen. After oxidative addition, the Pd can form a 5-membered chelate ring with the nitrogen (if a ligand leaves). This 5-membered palladacycle is thermodynamically stable and catalytically dead. Solution: You need a chelating ligand (like dppf or Xantphos) that occupies both coordination sites, physically preventing the cinnoline nitrogen from binding.
Module 4: Purification & Compliance (ICH Q3D)
Optimizing loading is also about regulatory compliance. Palladium is a Class 2B impurity.
The "Scavenger" Workflow: Even at 0.1 mol% loading, residual Pd can exceed the 10 ppm limit for APIs. Do not rely on crystallization alone.
-
Crude Workup: Filter through Celite to remove bulk Pd black.
-
Scavenging: Add Thiol-functionalized Silica (Si-Thiol) or Activated Charcoal to the organic layer.
-
Ratio: 50 wt% relative to the theoretical Pd mass.
-
Time: Stir for 30 mins at 40°C.
-
-
Validation: Test a small aliquot for Pd content (ICP-MS) before final crystallization.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic logic for common iodocinnoline coupling failures.
References
-
Mechanistic Overview of Pd-Cross Coupling
-
Seechurn, C. C. C. J., et al. "Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize." Angewandte Chemie International Edition, 2012. Link
-
-
Heterocycle Poisoning & Optimization
-
Li, H., et al. "Bypassing the limitations of directed C–H functionalizations of heterocycles." Nature Chemistry, 2019. (Discusses N-coordination poisoning). Link
-
-
Catalyst Deactivation Pathways
-
Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery." Chemical Reviews, 2015. Link
-
-
Pharmaceutical Impurity Removal (ICH Q3D)
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. Link
-
Purification methods for 3-iodocinnoline from reaction mixtures
Welcome to the technical support guide for the purification of 3-iodocinnoline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this important heterocyclic building block from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Foundational Concepts & Initial Assessment
Before selecting a purification method, a thorough understanding of your specific reaction mixture is paramount. The choice of strategy depends heavily on the nature of the starting materials, the reaction conditions employed, and the resulting impurity profile.
FAQ: Understanding Your Crude Product
Q1: What are the most common impurities I should expect in my crude 3-iodocinnoline?
A1: The impurity profile is intrinsically linked to the synthetic route. Cinnoline synthesis often involves the diazotization of ortho-aminoacetophenones or similar precursors, followed by cyclization. Potential impurities can be broadly categorized:
-
Unreacted Starting Materials: Residual precursors from the cyclization or iodination step.
-
Regioisomers: If the iodination step is not perfectly regioselective, you may have other iodo-cinnoline isomers.
-
Over-iodinated Byproducts: Formation of di- or tri-iodinated cinnoline species is possible, especially with harsh iodinating agents.
-
Hydrolysis/Decomposition Products: 3-Iodocinnoline, like many iodo-heterocycles, can be sensitive to heat and strong acids or bases, potentially leading to decomposition.[1]
-
Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis.
Q2: My crude product is a dark, sticky oil, but 3-iodocinnoline is a solid. What does this indicate?
A2: This is a common issue and usually points to a high concentration of impurities that are depressing the melting point of your target compound. The dark color often results from polymeric or highly conjugated byproducts, which can be removed with activated charcoal during recrystallization.[2][3][4] An oily crude product makes direct recrystallization difficult. In this case, an initial purification by column chromatography or an acid-base extraction is recommended to first isolate a solid that can then be further purified.
Part 2: Selecting Your Primary Purification Strategy
The physical state and complexity of your crude mixture will guide your initial choice of purification technique. The following decision tree provides a logical starting point.
Caption: Initial Purification Strategy Decision Tree.
Part 3: Troubleshooting and Protocols
This section provides detailed, question-driven guides for the most common purification techniques.
Method 1: Recrystallization - The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid organic compounds, based on the principle of differential solubility of the desired compound and its impurities in a solvent at varying temperatures.[5][6]
FAQ & Troubleshooting Guide
Q1: How do I choose the best solvent for recrystallizing 3-iodocinnoline?
A1: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[5] A systematic screening process is the most reliable approach.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a few drops of the solvent being tested and observe solubility at room temperature.
-
If insoluble, gently heat the mixture to the solvent's boiling point. An ideal solvent will fully dissolve the compound.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
| Solvent Class | Examples | Comments |
| Alcohols | Ethanol, Isopropanol, Methanol | Good starting point for many heterocycles. |
| Esters | Ethyl Acetate | Often effective, relatively non-polar. |
| Ketones | Acetone | Use with caution due to low boiling point. |
| Hydrocarbons | Hexane, Heptane, Toluene | 3-Iodocinnoline is likely to have low solubility. Best used as an "anti-solvent". |
| Mixed Solvents | Ethanol/Water, Dichloromethane/Hexane | Excellent for fine-tuning solubility.[5] |
Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with impure samples.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add more of the "good" solvent to lower the saturation point.
-
Solution 2: Add a small amount of a "bad" solvent (one in which the compound is insoluble) to the hot solution until it just starts to become cloudy, then clarify with a drop of the "good" solvent. This can sometimes promote crystallization.
-
Solution 3: Try a different solvent system with a lower boiling point.
Q3: My solution is clear and cold, but no crystals have formed. How can I induce crystallization?
A3:
-
Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent line. Microscopic scratches provide nucleation sites.
-
Seed: Add a tiny crystal of pure 3-iodocinnoline to the solution to act as a template for crystal growth.
-
Concentrate: Evaporate some of the solvent to increase the concentration of your compound and re-cool.
Method 2: Column Chromatography - Separation by Adsorption
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7]
FAQ & Troubleshooting Guide
Q1: My 3-iodocinnoline is streaking badly and giving poor separation on a silica gel column. Why?
A1: The basic nitrogen atoms in the cinnoline ring are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes strong, irreversible binding or slow elution, leading to tailing and poor separation.
-
Solution: Deactivate the silica gel. Before adding your eluent, flush the packed column with a solution of your eluent containing 1-2% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites. Alternatively, use a less acidic stationary phase like neutral alumina.[8]
Q2: I'm concerned about my compound decomposing on the column. How can I minimize this risk?
A2: Iodo-arenes can be sensitive.[1]
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Use Deactivated Stationary Phase: As mentioned above, this reduces Lewis acid-catalyzed decomposition.
-
Avoid Chlorinated Solvents if Possible: Dichloromethane can sometimes contain trace HCl. If you must use it, consider passing it through a plug of basic alumina first.
General Protocol for Flash Column Chromatography:
-
Select Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is a gradient of ethyl acetate in hexane.
-
Pack Column: Pack the column with silica gel as a slurry in the least polar eluent.
-
Load Sample: Dissolve your crude material in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading"). Carefully add this to the top of the column.
-
Elute: Run the column with your chosen eluent system, collecting fractions. Monitor the elution using TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Troubleshooting Guide for Column Chromatography.
Method 3: Acid-Base Extraction - A Chemoselective Approach
This technique leverages the basicity of the cinnoline nitrogen atoms to selectively pull the desired compound from an organic solvent into an aqueous acidic layer, leaving neutral impurities behind.[9][10][11]
Q1: When is acid-base extraction the best choice?
A1: This method is ideal when your major impurities are neutral organic compounds (e.g., non-basic starting materials or byproducts). It is an excellent first-pass purification for very impure, oily samples before attempting recrystallization or chromatography.
Step-by-Step Acid-Base Extraction Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Extraction): Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously, venting frequently. The basic 3-iodocinnoline will be protonated and move into the aqueous layer.
-
Separation: Drain the aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) into a clean flask. Keep the organic layer.
-
Repeat: Wash the organic layer one more time with fresh 1M HCl and combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Basification (Precipitation): Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the pH is >9. The protonated 3-iodocinnoline will be neutralized and precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry thoroughly.
Caption: Workflow for Acid-Base Purification.
References
-
METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. (2017). YouTube. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Recrystallization. (2020). YouTube. Retrieved from [Link]
-
A Concise Review on Cinnolines. (n.d.). Innovative Journal. Retrieved from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino... (n.d.). Google Patents.
-
Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives... (2022). Scientific Research Publishing. Retrieved from [Link]
-
Iodine Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (n.d.). PMC. Retrieved from [Link]
-
Purification of Quinoline-3,4-diones. (2025). Reddit. Retrieved from [Link]
- Novel compound and method for synthesizing iopamidol impurity... (n.d.). Google Patents.
-
A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]
-
Methods for the synthesis of cinnolines (Review). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Common Problems During His-tag Purification. (2023). YouTube. Retrieved from [Link]
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo. Retrieved from [Link]
Sources
- 1. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
Technical Support Center: Richter Cyclization for 3-Halocinnolines
This guide is structured as a specialized technical support center for researchers optimizing the Richter Cyclization (specifically the cyclization of 2-alkynylaryldiazonium salts) to synthesize 3-halocinnolines .
Topic: Yield Optimization & Troubleshooting for 3-Halocinnoline Synthesis Ticket ID: RICHTER-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Mechanistic Reality
To improve yield, you must first understand the regiochemical constraints. The "Standard" Richter cyclization of a terminal alkyne (
To synthesize a 3-halocinnoline via this method, you must utilize a 2-(haloalkynyl)aniline precursor. The halogen at the alkyne terminus is retained at the 3-position, while the nucleophile (from the acid) attacks the 4-position.
The Reaction Pathway:
Signaling Pathway: Mechanism of Failure vs. Success
The following diagram illustrates the critical decision points where yield is lost (hydrolysis, polymerization) versus the successful pathway.
Caption: Mechanistic flow of the Richter cyclization showing the competition between halide trapping (Target) and hydration (By-product).
Optimized Protocol: The "Golden Batch"
This protocol is calibrated for 3-bromocinnoline derivatives. It prioritizes the stability of the C-Br bond and maximizes the trapping of the cation by halide ions.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Specification |
| 2-(Bromoethynyl)aniline | 1.0 | Precursor | Purity >98%; free of terminal alkyne. |
| Conc. HCl (12M) | 10.0 - 20.0 | Solvent/Rgt | Must be concentrated to favor Cl- trapping over OH-. |
| Sodium Nitrite ( | 1.1 - 1.2 | Reagent | Use 5M aqueous solution; add sub-surface. |
| Urea | 0.1 | Scavenger | Removes excess |
| Acetone/MeCN | 0-10% v/v | Co-solvent | Only if precursor is insoluble in acid. Keep minimal. |
Step-by-Step Workflow
-
Solubilization: Suspend the 2-(haloalkynyl)aniline in concentrated HCl (10-20 equiv) at room temperature. If the solid clumps, sonicate briefly. Do not heat.
-
Cryogenic Phase: Cool the mixture to -5°C to 0°C using an ice/salt bath. Vigorous stirring is mandatory to prevent local hot spots.
-
Diazotization: Add the
solution dropwise over 20 minutes. Maintain internal temperature .-
Checkpoint: The solution should turn clear or slightly yellow. Darkening indicates decomposition.
-
-
Cyclization (The Critical Step):
-
Allow the temperature to rise slowly to 25°C over 2 hours.
-
Observation: Evolution of nitrogen gas is NOT observed in Richter cyclization (unlike Sandmeyer); the
is retained in the ring. -
Heat: If TLC shows starting material remains, warm to 40-50°C for 1 hour. Do not exceed 60°C to avoid debromination.
-
-
Workup: Pour onto crushed ice. Neutralize with solid
or to pH 8. Extract with EtOAc.[1]
Troubleshooting Guide (FAQs)
Q1: I am getting a mixture of the target 3-halo-4-chlorocinnoline and the 4-cinnolinone (hydroxy) byproduct. How do I shift the ratio?
Diagnosis: This is a competition between the chloride ion (
-
Increase Acidity: Run the reaction in saturated HCl (gas) in glacial acetic acid or strictly concentrated aqueous HCl (37%).
-
Exclusion of Water: If the hydroxy impurity persists, switch to an anhydrous system: use Isoamyl nitrite and TMSCl (or Acetyl Chloride) in acetonitrile. This removes water entirely, forcing the chloride trap.
Q2: My reaction turns into a black tar immediately upon adding nitrite.
Diagnosis: "Tar" is usually polymerized azo dyes formed by the coupling of the diazonium salt with unreacted aniline. Solution:
-
Reverse Addition: Ensure the acid is in large excess before adding nitrite.
-
Temperature Control: Your internal temperature likely spiked. Keep it strictly
during diazotization. -
Acidity Check: If the pH is not <1, the amine is not fully protonated, leaving free amine available for coupling.
Q3: I am losing the halogen at the 3-position (Dehalogenation).
Diagnosis: The C-Halogen bond on the alkyne is labile, especially with Iodine. Solution:
-
Switch Halogens: Bromine is more stable than Iodine. Chlorine is most stable.
-
Lower Temperature: Cyclize at room temperature for longer times (12-24h) rather than heating to 60°C.
-
Avoid Reducing Metals: Ensure your stir bars and spatulas are not introducing trace metals that could catalyze oxidative addition/reduction.
Q4: The starting material (2-haloalkynylaniline) is not dissolving in Conc. HCl.
Diagnosis: Lipophilic precursors precipitate in aqueous acid, preventing diazotization. Solution:
-
Co-solvent: Use a mixture of Acetic Acid : Conc HCl (3:1) . Acetic acid dissolves the organic precursor, while HCl provides the nucleophile.
-
Triazene Method (Advanced): Convert the aniline to a triazene first (stable solid), then treat with anhydrous acid (
) to trigger cyclization. This is the Bräse modification and is superior for solubility issues.
Advanced Workflow: The Triazene Modification
For high-value substrates where yield is paramount, the "Triazene Masking" strategy is more robust than direct diazotization.
Caption: The Bräse modification separates diazotization from cyclization, preventing side reactions.
References
-
Bräse, S., et al. (2005). The Richter Reaction of ortho-(Alka-1,3-diynyl)aryldiazonium Salts. Synthesis of 3-alkynyl-4-halocinnolines. Source:
-
Schmidt, A., et al. (2011). Recent Advances in the Chemistry of Cinnolines. Source:
-
Stoermer, R., & Fincke, H. (1909). Synthese von Cinnolinen.[2][3][4] (Classic foundation of the cyclization mechanism). Source:
-
Meth-Cohn, O. (1995). Comprehensive Organic Functional Group Transformations: Synthesis of Cinnolines. Source:
(Note: While the classic Richter synthesis refers to the Von Richter rearrangement of nitro compounds, the term is widely accepted in heterocyclic chemistry for the diazonium-alkyne cyclization as detailed above.)
Sources
Troubleshooting oxidative addition steps with electron-deficient heterocycles
Ticket ID: OA-HET-001 Subject: Troubleshooting Oxidative Addition in Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist Status: Open
The Diagnostic Core: Why Your Reaction is Failing
Welcome to the helpdesk. If you are here, you are likely staring at a reaction vial containing unreacted 2-chloropyridine or a crashed-out suspension of Palladium black.
Coupling electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) presents a specific electronic paradox. While the carbon-halogen bond is polarized and theoretically "activated" (weaker C-Cl bond dissociation energy than chlorobenzene), these substrates resist oxidative addition (OA) for two distinct reasons:
-
Electronic Mismatch: Oxidative addition is formally the oxidation of Pd(0) to Pd(II). The metal acts as a nucleophile. While the electron-deficient ring makes the carbon more electrophilic, it also reduces the electron density of the
-system, which can hinder the initial pre-coordination required for the concerted insertion mechanism. -
Catalyst Poisoning (The "N-Effect"): The basic nitrogen atom in the heterocycle is a competent ligand. It often binds to the Pd(0) or Pd(II) center sigma-fashion, displacing your expensive phosphine ligand and shutting down the cycle.
Visualizing the Failure Modes
The following diagram maps the kinetic competition between a successful cycle and the two most common failure modes: Catalyst Aggregation (Pd-Black) and Poisoning.
Figure 1: Kinetic competition in the oxidative addition step. Success requires
Hardware Selection: Catalyst & Ligand Architecture
To fix this, you cannot simply heat the reaction longer. You must alter the "hardware" (the catalyst system) to favor OA.
The Ligand Matrix
For electron-deficient chlorides, you need a ligand that is electron-rich (to boost Pd nucleophilicity) and bulky (to prevent N-coordination and force the formation of the reactive monoligated
| Ligand Class | Examples | Recommended For | Mechanism of Action |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | General Purpose. 2- & 3-halopyridines. | Bulky biaryl backbone prevents catalyst dimerization; electron-rich P-center drives OA. |
| Trialkyl Phosphines | Sterically Demanding Substrates. | High electron donation makes Pd(0) extremely nucleophilic. | |
| NHC (Carbenes) | IPr, IMes, PEPPSI-IPr | Difficult Chlorides. | Strong |
| Bis-phosphines | Xantphos, BINAP | Chelation Control. | Not recommended for difficult OA; often too sterically crowded or not electron-rich enough for Cl-activation. |
Protocol 1: The "Hot" Ligand Screen
Use this protocol if your standard tetrakis or dppf conditions failed.
-
Base System: Pd(OAc)₂ (1-2 mol%) or Pd₂dba₃.
-
Ligand Set: Test XPhos , SPhos , and BrettPhos .
-
Ratio: Maintain L:Pd ratio of 2:1 (monodentate).
-
Solvent: 1,4-Dioxane or Toluene (non-polar solvents reduce N-coordination compared to DMF).
-
Validation: If conversion < 10% after 2 hours at 80°C, switch to Pd-PEPPSI-IPr precatalyst.
Reaction Environment: Solvents & Additives[1]
The Solvent Trap
Avoid strongly coordinating solvents (DMF, DMAc, NMP) if possible. While they solubilize polar heterocycles, they compete for open coordination sites on the metal.
-
Recommendation: Use 1,4-Dioxane or t-Amyl alcohol .
-
Why? These solvents are weakly coordinating, leaving the metal free to engage with the substrate.
The "Magic" Additives
If OA is sluggish, the Pd(II) species formed is often unstable and prone to protodehalogenation.
-
CsF / KF: For Stille or Suzuki couplings with heterocycles, fluoride bases often outperform carbonates. They facilitate transmetallation, which pulls the equilibrium forward, preventing the reversible OA step from collapsing back to starting material.
Troubleshooting FAQs (The "What Ifs")
Q1: "My reaction turned black immediately upon heating."
Diagnosis: Rapid catalyst decomposition (Aggregation). The rate of OA is too slow; the Pd(0) atoms found each other before they found the aryl chloride. Solution:
-
Switch to a Pre-catalyst: Use XPhos-Pd-G4 or Pd-PEPPSI-IPr . These release the active Pd(0) species slowly into the solution, maintaining a low steady-state concentration that favors reaction with the substrate over aggregation.
-
Increase Concentration: Paradoxically, higher concentration (0.5 M - 1.0 M) can help the Pd find the aryl halide faster than it finds another Pd atom.
Q2: "I see full conversion of the halide, but the product is the de-halogenated heterocycle (Ar-H)."
Diagnosis: Protodehalogenation. The OA occurred, but the Pd(II)-Ar intermediate was reduced. Root Causes:
- -Hydride Elimination: From the alkyl groups on your phosphine or amine base.
-
Solvent impurity: Peroxides or alcohols acting as hydride sources. Solution:
-
Switch to a ligand with no
-hydrogens (e.g., dppf - though less active for OA, or specialized biaryls). -
Use anhydrous, degassed toluene .
-
Switch base to K₃PO₄ (anhydrous) to avoid alkoxide-mediated reduction.
Q3: "Should I switch to Nickel?"
Diagnosis: If Pd fails despite screening rich ligands, the C-Cl bond might be too strong or the steric environment too crowded. Decision Matrix:
Figure 2: Decision matrix for switching from Palladium to Nickel catalysis.
Technical Note on Ni: Ni(0) is smaller and has a higher oxidation potential, making oxidative addition to C-Cl bonds significantly faster than Pd. However, Ni-catalysts are air-sensitive and often require glovebox handling.
Validated Experimental Protocols
Protocol A: Standard "Rescue" Conditions for 2-Chloropyridines
Use this when standard Suzuki conditions fail.
-
Vessel: 4 mL screw-cap vial with septum.
-
Reagents:
-
2-Chloropyridine derivative (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
XPhos-Pd-G4 (2-5 mol%) (Pre-catalyst ensures proper L:Pd ratio and stability).
-
K₃PO₄ (2.0 equiv, finely ground).
-
-
Solvent: THF:Water (10:1) or pure 1,4-Dioxane (if hydrolysis is a concern).
-
Process:
-
Add solids.
-
Evacuate/backfill with Argon (3x).
-
Add degassed solvent.
-
Heat to 60°C for 1 hour. Check LCMS. If no reaction, ramp to 100°C .
-
Protocol B: The "Nuclear Option" (Ni-Catalyzed)
For sterically hindered or extremely electron-deficient chlorides.
-
Catalyst:
(5 mol%) + dtbbpy (5 mol%). -
Reductant: Mn powder (excess) or TDAE (organic reductant).
-
Solvent: DMAc or NMP (Ni requires polar solvents).
-
Note: This operates via a Ni(I)/Ni(III) radical manifold, bypassing the traditional concerted OA limitations.
References
-
Mechanistic Studies on Oxidative Addition
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and structure-activity relationships.[2][3][4] Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
-
Ligand Effects (Buchwald Ligands)
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 2-heterocyclic boronic acids.[3] Journal of the American Chemical Society, 130(24), 7538-7539. Link
-
-
Pd-PEPPSI and NHC Catalysts
-
Valente, C., et al. (2012). The development of bulky palladium NHC complexes for the most challenging cross-coupling reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link
-
-
Nickel Catalysis Alternatives
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509, 299–309. Link
-
Sources
Technical Support Center: 3-Iodocinnoline Solubility & Handling Guide
[1]
Ticket ID: #SOL-CIN-3I-001 Subject: Overcoming Solubility Bottlenecks in 3-Iodocinnoline Workflows Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]
Executive Summary & Chemical Logic
3-Iodocinnoline (CAS: Variable/Derivative dependent) presents a unique solubility paradox common to halogenated diaza-heterocycles. While the cinnoline core is moderately polar due to the N=N bond (dipole moment ~4.1 D), the C3-iodine atom introduces significant lipophilicity and polarizability.[1]
The Solubility Mechanism:
-
Crystal Lattice Energy: The planar structure facilitates strong
stacking.[1] The iodine atom enhances this via halogen bonding (C-I[1]···N interactions) with adjacent molecules, significantly increasing the lattice energy compared to the parent cinnoline.[1] -
Solvent Interaction:
-
Protic Solvents (MeOH, EtOH): Poor solubility.[1] The N2 nitrogen is a weak H-bond acceptor (masked by N1), and the iodine is hydrophobic.[1]
-
Non-polar Solvents (Hexane, Toluene): Poor solubility.[1] The polar diazine core resists dissolution in strictly non-polar media.[1]
-
Polar Aprotic (DMSO, DMF, DMAc): Excellent solubility.[1] These solvents disrupt the dipole-dipole interactions without requiring H-bonding.[1]
-
This guide provides a structured approach to selecting solvents for Synthesis (Cross-Coupling) , Purification , and Analysis .[1]
Diagnostic Workflow (Interactive Decision Tree)
Use this flowchart to determine the optimal solvent system based on your current experimental stage.
Figure 1: Decision matrix for solvent selection based on experimental phase.[1] Blue nodes indicate synthesis, Green for analysis, and Red for purification.[1]
Solvent Compatibility Matrix
The following data aggregates solubility observations for 3-halocinnoline derivatives.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMF / DMAc | Excellent | Primary Choice for Reactions. High boiling point allows for thermal activation in Suzuki/Sonogashira couplings.[1] Hard to remove. |
| Polar Aprotic | DMSO | Excellent | Best for NMR and biological assays.[1] Avoid in reactions if workup involves water (emulsion risk).[1] |
| Ethers | 1,4-Dioxane | Good | Good compromise.[1] Solubilizes substrate moderately well; miscible with water for base addition in couplings.[1] |
| Ethers | THF | Moderate | Often insufficient for 3-iodocinnoline at >0.5 M concentrations.[1] Risk of precipitation upon cooling.[1] |
| Chlorinated | DCM / CHCl3 | Good | Excellent for extraction and chromatography.[1] Not suitable for Pd-coupling >50°C (volatile).[1] |
| Alcohols | MeOH / EtOH | Poor | Avoid as primary solvent. Use only as co-solvent or for precipitation.[1] |
| Hydrocarbons | Toluene / Hexane | Very Poor | Use only as anti-solvents to force crystallization.[1] |
Troubleshooting Guides (Q&A)
Scenario A: Reaction Stalling in Suzuki Coupling
User Question: "I am attempting a Suzuki coupling with 3-iodocinnoline in Toluene/Water (4:1), but the starting material remains a solid at 80°C and conversion is <10%."
Technical Diagnosis: Toluene is too non-polar to disrupt the crystal lattice of 3-iodocinnoline.[1] The heterogeneous nature of the mixture prevents the oxidative addition step of the Palladium cycle.[1]
Protocol: The "High-Polarity" Switch
-
Stop the reaction and evaporate the Toluene.
-
Switch solvent system to 1,4-Dioxane/Water (4:1) or DMF .[1]
-
Why? Dioxane acts as a "phase mediator," solubilizing the organic iodide while remaining miscible with the aqueous base.[1]
-
Catalyst Note: Ensure you use a ligand system compatible with polar solvents (e.g., Pd(dppf)Cl2 or XPhos Pd G2).[1]
Scenario B: NMR Signals are Broad or Missing
User Question: "I dissolved my product in CDCl3. The aromatic region is messy, and the peaks are broad."[1]
Technical Diagnosis:
Nitrogen-containing heterocycles often aggregate in non-polar solvents like Chloroform due to intermolecular H-bonding or
Solution:
-
Evaporate the CDCl3.[1]
-
Re-dissolve in DMSO-d6 .
-
Result: DMSO breaks the aggregates, resulting in sharp, well-defined doublets for the H4 proton.[1]
Scenario C: "Oiling Out" During Crystallization
User Question: "I tried to recrystallize from hot Ethanol, but it formed a sticky oil at the bottom of the flask."
Technical Diagnosis: 3-iodocinnoline has a "lubricating" effect on the lattice when solvated by alcohols, leading to oiling out near the melting point.[1]
Protocol: Anti-Solvent Drop Method
-
Dissolve the crude material in a minimum amount of DCM (Dichloromethane) at room temperature.[1]
-
Slowly add Hexane dropwise with vigorous stirring until the solution turns slightly cloudy.
-
Place in the freezer (-20°C).
-
Result: The slow polarity shift forces the compound into an ordered lattice rather than an amorphous oil.[1]
Advanced Protocol: Removing High-Boiling Solvents (DMF/DMSO)
A major hesitation in using DMF is the difficulty of removal.[1] Use this aqueous workup protocol to prevent product loss.
Materials:
Step-by-Step:
References
-
Sherwood, J., et al. (2019).[1][4] "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 21, 2164-2213.[1][4] Link
-
Mishra, R., et al. (2011).[1] "A Comprehensive Review On Cinnoline Derivatives." Journal of Pharmaceutical Negative Results. (General solubility properties of the cinnoline scaffold).
-
Sigma-Aldrich Technical Bulletin. (2023). "Palladium-catalyzed Cross-coupling Reactions." Link
-
Gomtsyan, A. (2012).[1] "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds. (Discusses solubility challenges of fused diazines).
For further assistance, please reply to this ticket or consult the MSDS for 3-iodocinnoline specific safety data.
Minimizing homocoupling side reactions in Suzuki coupling
Technical Support Center: Suzuki-Miyaura Coupling Optimization Ticket ID: #SC-808 Subject: Minimizing Homocoupling Side Reactions Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: Know Your Enemy
Welcome to the technical support center. You are likely here because your LC-MS shows a significant peak for Ar¹-Ar¹ (biaryl homocoupling) instead of the desired Ar¹-Ar² cross-coupled product.
In Suzuki-Miyaura coupling, homocoupling is not just a yield-killer; it is a purification nightmare because the homocoupled byproduct often shares similar polarity/solubility properties with the product.
There are two distinct pathways for this side reaction. You must identify which one is occurring to fix it:
-
Oxidative Homocoupling (Most Common): Driven by dissolved oxygen. It consumes your boronic acid (Ar-B(OH)₂ → Ar-Ar).
-
Reductive Homocoupling: Driven by catalyst disproportionation or excess reductants. It consumes your halide (Ar-X → Ar-Ar).
Diagnostic Workflow
Before changing your entire method, use this logic flow to identify the root cause.
Figure 1: Diagnostic decision tree for identifying the source of homocoupling.
Troubleshooting Module: Oxidative Homocoupling (The Oxygen Trap)
Q: I am sparging my solvent with nitrogen, but I still see boronic acid dimers. Why?
A: Simple sparging (bubbling gas) is often insufficient for removing oxygen adsorbed on the glass walls or dissolved in aqueous base solutions.
The Mechanism:
In the presence of
Protocol: The "Gold Standard" Deoxygenation If your reaction is sensitive, replace sparging with the Freeze-Pump-Thaw cycle:
-
Freeze: Place your reaction vessel (containing solvent/reagents) in liquid nitrogen until solid.
-
Pump: Apply high vacuum (10-15 min) to remove headspace gas.
-
Thaw: Close the vacuum line and thaw the flask in warm water. Gas bubbles will emerge from the melting solid.
-
Repeat: Perform this cycle 3 times.
-
Backfill: Fill with high-purity Argon (heavier than air, providing a better "blanket" than Nitrogen).
Troubleshooting Module: The "Stoichiometric" Problem
Q: I see homocoupling even in a glovebox (0 ppm
A: Yes. If you are using a Pd(II) precatalyst (e.g.,
The Causality:
In the absence of an external reductant, the Pd(II) species will "sacrifice" your boronic acid to reduce itself. This is called stoichiometric homocoupling .
Corrective Actions:
-
Switch to Pd(0): Use
or if stability permits.[2] -
The "Formate Trick" (Highly Recommended): Add 5–10 mol% of Potassium Formate or use an alcoholic solvent. The formate acts as a sacrificial reductant, converting Pd(II) to Pd(0) without touching your precious boronic acid [2].
Optimization: Ligand & Base Engineering
Q: Can I tune my base or ligand to favor cross-coupling over homocoupling?
A: Absolutely. The rate of transmetallation (leading to product) vs. oxygen insertion (leading to dimer) is heavily influenced by sterics and basicity.
Base Selection Guide
Stronger bases accelerate transmetallation but also activate the boronic acid toward oxidation.
| Base | Risk Level | Notes |
| Moderate | Standard choice. Good balance, but requires heating which can accelerate side reactions. | |
| Low | Excellent for minimizing homocoupling due to high buffering capacity and lower solubility in organics. | |
| High | Fluoride bases create highly reactive boronate species that are prone to oxidative dimerization if any | |
| Very High | Oxidative additives. Avoid these if homocoupling is your primary issue. |
Ligand Selection
Use bulky, electron-rich phosphines (e.g., SPhos, XPhos,
-
Why? Large ligands increase the rate of reductive elimination for the cross-coupled product. They also crowd the metal center, making the formation of the oxygen-bridged dimer intermediate sterically unfavorable [3].
Visualizing the "Leak" in the Cycle
The diagram below illustrates exactly where the reaction leaves the productive cycle and enters the homocoupling pathway.
Figure 2: The Suzuki Catalytic Cycle showing the oxidative diversion (in red) caused by Oxygen.
Experimental Protocol: Slow Addition Method
If deoxygenation and catalyst switching fail, use kinetics to your advantage. By keeping the concentration of Boronic Acid low, you statistically favor the reaction with the Ar-Pd-X species over the self-reaction.
Protocol:
-
Load the Aryl Halide, Catalyst, and Base into the reaction vessel.
-
Dissolve the Boronic Acid in the reaction solvent in a separate syringe.
-
Use a syringe pump to add the Boronic Acid solution over 1–2 hours at reflux.
-
Result: The steady-state concentration of free boronic acid remains low, suppressing the second-order homocoupling reaction (
) while maintaining the first-order cross-coupling ( ).
References
-
Adamo, C. et al. (2006).[3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[4][5]
-
Miller, W. D. et al. (2007).[6][7] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.
-
Amatore, C. & Jutand, A. (2000). "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Journal of Organometallic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison: ^1^H NMR Spectroscopic Profiling of 3-Iodocinnoline vs. Cinnoline
This guide details the spectroscopic differentiation between Cinnoline and 3-Iodocinnoline using ^1^H NMR.[1] It is designed for medicinal chemists and synthetic researchers requiring rigorous structural validation of halogenated cinnoline intermediates.
Executive Summary
The transformation of cinnoline to 3-iodocinnoline is a critical step in diversifying the cinnoline scaffold, typically serving as a precursor for palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki).
The primary diagnostic evidence for successful C3-iodination is the disappearance of the most downfield signal (H3) and the collapse of the H4 doublet into a singlet . While the heavy-atom effect of iodine dramatically shields the carbon nucleus (C3 shifts upfield in ^13^C NMR), the proton at the adjacent position (H4) typically experiences a downfield shift due to deshielding anisotropic and inductive effects.
Structural Context & Numbering
Proper assignment requires adherence to the IUPAC numbering for the cinnoline (1,2-diazanaphthalene) system.
Figure 1: Structure and numbering of the Cinnoline scaffold. In 3-iodocinnoline, the proton at C3 is replaced by Iodine.
Comparative ^1^H NMR Data
The following data compares the parent heterocycle with the 3-iodo derivative. Data is based on CDCl3 solution at 300-400 MHz.
Table 1: Chemical Shift Comparison ( ppm)
| Proton Position | Cinnoline (Parent) [1] | 3-Iodocinnoline (Product) [2,3] | Multiplicity Change | Diagnostic Value |
| H3 | 9.29 | Absent | Doublet | Primary (Confirmation of substitution) |
| H4 | 8.18 | 8.63 * | Doublet | Secondary (Loss of coupling to H3) |
| H8 | 8.44 | ~8.4 - 8.5 | Multiplet/Doublet | Low (Remote from reaction site) |
| H5 | 7.95 | ~7.9 - 8.0 | Multiplet/Doublet | Low |
| H6 / H7 | 7.86 - 8.01 | 7.80 - 8.00 | Multiplet | Low |
-
Note: The H4 shift for 3-iodocinnoline is referenced from the 5-fluoro-3-iodocinnoline analog [3] and consistent with 3-halocinnoline trends. The singlet nature is the critical feature.
Key Spectral Features
A. Disappearance of H3 (The "Downfield" Signal)
In the parent cinnoline, H3 is the most deshielded proton (
-
Observation: In 3-iodocinnoline, this distinct low-field signal is completely absent.
-
Validation: Integration of the aromatic region will decrease by exactly 1H relative to the parent integration.
B. Collapse of H4 Coupling
In the parent cinnoline, H4 appears as a doublet (
-
Observation: Upon iodination at C3, the vicinal proton is removed. Consequently, the H4 signal collapses into a sharp singlet .
-
Chemical Shift: The H4 signal typically shifts downfield (from ~8.18 to ~8.63 ppm). Although iodine is a "heavy atom" that shields the attached carbon (C3), it typically deshields the ortho-proton (H4) through steric compression and van der Waals anisotropy.
Experimental Protocol: Synthesis & Analysis
To ensure the NMR data reflects a pure product, the synthesis of 3-iodocinnoline is best achieved via directed metalation, avoiding the regioselectivity issues of direct electrophilic halogenation.
Synthesis Workflow (Knochel Method)
The most reliable route utilizes TMP-based bases for sensitive heterocycles [2].
Figure 2: Synthesis of 3-iodocinnoline via directed zincation/magnesiation.
NMR Sample Preparation Protocol
-
Solvent Choice: Use CDCl
3(99.8% D) with 0.03% TMS. DMSO-d6is an alternative but may shift the active protons (if any NH impurities exist) and broaden the aromatic signals due to viscosity. -
Concentration: Dissolve 5-10 mg of the isolated solid in 0.6 mL of solvent.
-
Note: 3-Iodocinnoline is lipophilic and should dissolve readily in chloroform.
-
-
Acquisition Parameters:
-
Spectral Width: -2 to 14 ppm (to ensure capture of any downfield impurities).
-
Scans: 16-64 scans are sufficient for this concentration.
-
Pulse Delay (D1): Set to
2.0 seconds to ensure full relaxation of the isolated H4 proton for accurate integration.
-
Troubleshooting & Impurities
When analyzing the spectrum, look for these common impurities:
-
Starting Material (Cinnoline): Look for the doublet at 9.29 ppm . If present, the reaction conversion was incomplete.
-
4-Iodocinnoline (Regioisomer): Rare via the metalation route, but if formed, H3 would appear as a singlet near 9.3-9.5 ppm.
-
TMP / Amine Residues: High-field multiplets between 1.0 - 2.0 ppm indicate incomplete removal of the TMP-base byproduct.
References
-
Pappalardo, G. C., et al. (1975). ^1^H and ^13^C NMR spectra of cinnoline and substituted cinnolines.[2] Organic Magnetic Resonance, 7(10), 504.
-
Verhelst, T., & Knochel, P. (2012). Preparation of Functionalized Cinnolines via Directed Metalation. Dissertation, LMU München.
-
Chen, H., et al. (2017). Heterocyclic compounds useful as pim kinase inhibitors. WO2017059251A1. (Data for 5-fluoro-3-iodocinnoline analog used for H4 shift validation).
Sources
Comprehensive Guide: IR Spectroscopy of C-I Bonds in Cinnoline Derivatives
[1]
Abstract
Objective: To provide a technical comparison of Infrared (IR) spectroscopy characteristics for Carbon-Iodine (C-I) bonds in cinnoline scaffolds, contrasted with chloro- and bromo- analogs. Scope: This guide covers vibrational theory, specific frequency ranges, experimental protocols for low-frequency detection, and synthesis-validation workflows. Core Insight: The C-I stretching vibration in cinnoline derivatives typically manifests as a weak-to-medium band in the 500–600 cm⁻¹ region.[1][2] Detection requires careful differentiation from ring deformation modes common in 1,2-diazanaphthalenes.[1]
Introduction: The Cinnoline Challenge
Cinnoline (1,2-benzodiazine) derivatives are critical intermediates in the synthesis of antibacterial agents, anti-inflammatory drugs, and bioisosteres for quinoline-based pharmaceuticals.[1] The introduction of an iodine atom (typically at the C-3 or C-4 position) serves as a pivotal "handle" for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki).[1]
However, validating the formation of the C-I bond via IR spectroscopy is notoriously difficult.[1] unlike the diagnostic Carbonyl (C=O) stretch at ~1700 cm⁻¹, the C-I stretch appears in the "fingerprint region" (<1500 cm⁻¹), often obscured by skeletal vibrations of the heterocyclic ring.[1] This guide provides the analytical framework to confidently identify this moiety.
Technical Deep Dive: C-I vs. Alternatives
To accurately identify the C-I bond, one must understand its behavior relative to lighter halogens.[1] The frequency of the bond vibration is governed by Hooke’s Law, where the frequency (
As the mass of the halogen increases (Cl < Br < I), the stretching frequency decreases.[1]
Comparative Frequency Data
The following table synthesizes experimental data for halogenated aromatic heterocycles (cinnolines, quinolines, and isoquinolines).
| Bond Type | Frequency Range (cm⁻¹) | Intensity | Interference Potential |
| C-I (Target) | 500 – 600 | Weak/Medium | High: Overlaps with ring deformation and out-of-plane C-H bending. |
| C-Br | 600 – 700 | Medium | Moderate: Distinct from most ring breathing modes.[1] |
| C-Cl | 700 – 850 | Strong | Low: Usually appears as a sharp, distinct band.[1] |
| C-F | 1000 – 1400 | Very Strong | High: Overlaps with C-N and C-C skeletal stretches.[1] |
Expert Insight: In 4-iodocinnoline derivatives, look for a band specifically around 540–560 cm⁻¹ .[1] This band is often absent in the starting material (e.g., 4-cinnolinone or 4-chlorocinnoline).[1]
Structural Influence on Band Position
-
Position 4 (C-4): The C-I bond at the 4-position is directly conjugated with the N=N bond of the cinnoline ring.[1] This conjugation slightly increases the bond order, pushing the frequency to the higher end of the range (~560 cm⁻¹).[1]
-
Position 3 (C-3): Less conjugation with the diaza-linkage typically results in a slightly lower frequency (~530–550 cm⁻¹).[1]
Mechanistic Visualization
Workflow: Synthesis & IR Validation
The following diagram outlines the logical flow for synthesizing a 4-iodocinnoline derivative and the decision matrix for IR validation.
Figure 1: Synthesis and Validation Workflow. The critical check involves ensuring the disappearance of the C-Cl band (750 cm⁻¹) and the appearance of the C-I band (550 cm⁻¹).[1]
Experimental Protocol: Low-Frequency Detection
Detecting bands below 600 cm⁻¹ requires specific instrumental setups, as standard ATR crystals (Diamond/ZnSe) have cutoffs that may obscure this region.
Protocol: Far-IR / Low-Mid-IR Acquisition
Prerequisites:
-
Instrument: FTIR Spectrometer with a wide-range beamsplitter (e.g., KBr or CsI).
-
Detector: DTGS (Deuterated Triglycine Sulfate) is preferred over MCT for low-frequency linearity, though MCT is faster.
-
Sample Holder: CsI pellets or Extended-Range ATR (Ge crystal).[1]
Step-by-Step Methodology:
-
Background Collection:
-
Purge the sample chamber with dry nitrogen for 15 minutes to remove water vapor (rotational lines of water absorb heavily in the far-IR).[1]
-
Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) using an empty path or clean crystal.
-
-
Sample Preparation (CsI Pellet Method - Recommended):
-
Why CsI? Standard KBr pellets absorb IR radiation below 400 cm⁻¹, creating noise near the C-I region.[1] CsI is transparent down to 200 cm⁻¹.[1]
-
Mix 2 mg of the dry cinnoline derivative with 200 mg of dry CsI powder.[1]
-
Grind thoroughly in an agate mortar to minimize scattering (Christiansen effect).[1]
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
-
Data Acquisition:
-
Data Processing:
Comparative Spectral Logic
To validate the C-I assignment, use the "Exclusion Principle" by comparing the spectrum of the product with its precursor.[1]
Figure 2: Spectral Interpretation Logic for Halogenated Cinnolines.
References
-
Michigan State University. (n.d.).[1] Infrared Spectroscopy - Aromatic and Halogenated Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2020).[1][3] Infrared Spectra of Common Functional Groups: Alkyl and Aryl Halides. Retrieved from [Link]
-
Tonk, R. et al. (2012).[1] Synthesis and characterization of cinnoline derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
Melting point data for 3-iodocinnoline characterization
Executive Summary: The Cinnoline Benchmark
3-Iodocinnoline (CAS: 82453-00-7) serves as a critical high-value scaffold in medicinal chemistry, particularly for the development of bioisosteres of quinoline-based kinase inhibitors. Its utility lies in the enhanced reactivity of the C3-iodine bond toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), offering superior functionalization potential compared to its chloro- or bromo-analogs.
This guide provides an authoritative characterization benchmark, distinguishing 3-iodocinnoline from its structural "alternatives" (isomers and halogenated analogs) through validated melting point data and synthesis protocols.
Characterization Data & Performance Comparison
The melting point (MP) is the primary indicator of purity and isomeric identity for solid 3-halocinnolines. The data below establishes the "Gold Standard" values for identifying 3-iodocinnoline against its common synthesis byproducts and analogs.
Table 1: Comparative Melting Point Data
| Compound | Structure | CAS Number | Melting Point (°C) | Characterization Insight |
| 3-Iodocinnoline | C₈H₅IN₂ | 82453-00-7 | 138 – 140 | Target Product. High MP due to significant intermolecular dispersion forces from the large iodine atom. |
| 3-Bromocinnoline | C₈H₅BrN₂ | 78593-33-6 | 92 – 93 | Alternative. Significantly lower MP. Often used if the C3-position requires less reactive functionalization. |
| 3-Chlorocinnoline | C₈H₅ClN₂ | 17404-90-9 | ~75 – 78 | Impurity/Analog. Lower MP reflects weaker crystal packing. Harder to activate in cross-coupling. |
| Cinnoline (Parent) | C₈H₆N₂ | 253-66-7 | 40 – 42 | Starting Material. Low MP indicates incomplete halogenation if detected in the final product. |
Technical Analysis of Trends
-
Halogen Effect: The melting point progression (Cl < Br < I) follows the increase in atomic radius and polarizability. The large iodine atom at the C3 position enhances
-stacking interactions in the crystal lattice, resulting in a melting point ~45°C higher than the bromo-analog. -
Purity Flag: A melting point observed in the 100–120°C range typically indicates a co-crystallized mixture of 3-iodo and 3-bromocinnoline (if a mixed halogen source was used) or significant solvent inclusion.
Experimental Protocol: Regioselective Synthesis
Why this method? Classical Richter cyclization or diazotization of 3-aminocinnoline often yields mixtures or suffers from low yields. The Knochel Metalation Method is the industry standard for precision synthesis, utilizing a "Self-Validating" zinc insertion mechanism that guarantees regioselectivity at the C3 position.
Workflow Diagram
Caption: Figure 1. Regioselective C3-functionalization of cinnoline via TMP-ZnCl mediated metalation.
Step-by-Step Protocol
Reagents: Cinnoline (1.0 eq), TMP-ZnCl·LiCl (1.1 eq), Iodine (1.2 eq), Dry THF.
-
Activation (Metalation):
-
Charge a flame-dried Schlenk flask with dry THF and Cinnoline under Argon.
-
Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents decomposition of the sensitive zinc species.
-
Add TMP-ZnCl·LiCl dropwise. Stir for 30 minutes.
-
Checkpoint: The solution typically turns from pale yellow to a deeper orange/brown, indicating formation of the heteroaryl-zinc intermediate.
-
-
Functionalization (Iodination):
-
Dissolve Iodine (I₂) in dry THF in a separate vessel.
-
Cannulate the iodine solution into the reaction mixture at -78°C.
-
Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from purple to yellow/clear).
-
Extract with Ethyl Acetate (3x). Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Crystallization: Recrystallize from Ethanol or Hexane/CH₂Cl₂ to achieve the target MP of 138°C .
-
Validation & Troubleshooting
To ensure scientific integrity, every batch must be validated against the following criteria:
| Observation | Diagnosis | Corrective Action |
| MP < 130°C | Solvent occlusion or unreacted Cinnoline. | Dry under high vacuum (50°C, 4h). Check ¹H NMR for parent peaks. |
| MP > 145°C | Formation of N-oxide or polymerization. | Check oxidation state. Avoid exposure to air during workup. |
| Yellow/Brown Solid | Trace Iodine contamination. | Wash solid with cold Na₂S₂O₃ solution and recrystallize. |
References
HPLC retention time comparison of 3-halo-cinnoline isomers
Executive Summary
Objective: To provide a technical comparison of the chromatographic behavior of 3-fluoro-, 3-chloro-, 3-bromo-, and 3-iodo-cinnoline isomers on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Core Finding: The retention time (
Application: This guide is designed for researchers synthesizing cinnoline-based pharmacophores (e.g., kinase inhibitors) who require robust separation of halogenated intermediates or impurity profiling.
Mechanistic Insight: The Halogen Effect
To understand the separation, one must look beyond simple retention times and understand the causality of the interaction.
Hydrophobicity vs. Sterics
The separation mechanism on an octadecylsilane (C18) column is dominated by solvophobic interactions. The halogen substituent at the 3-position alters the electron density and hydrophobicity of the diazanaphthalene core.
-
Electronegativity (F > Cl > Br > I): Fluorine is highly electronegative, creating a strong dipole. However, its small van der Waals radius makes it less lipophilic than the other halogens.
-
Lipophilicity (I > Br > Cl > F): Iodine is large and polarizable ("soft"), creating strong London dispersion forces with the C18 alkyl chains. This results in the longest retention.
Theoretical Retention Prediction (The -Constant Model)
Using the Hansch-Fujita
| Substituent (R) | Atomic Radius (pm) | Predicted Elution Order | |
| -F | 0.14 | 72 | 1 (Fastest) |
| -Cl | 0.71 | 99 | 2 |
| -Br | 0.86 | 114 | 3 |
| -I | 1.12 | 133 | 4 (Slowest) |
Experimental Protocol
This protocol is designed to be self-validating . If your elution order deviates from F < Cl < Br < I, check your mobile phase pH or column dewetting status.
Standardized Method Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Acid is required to protonate the cinnoline nitrogens (
), ensuring a single ionic species and sharp peaks. -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: Diode Array Detector (DAD).
-
Channel A: 254 nm (General Aromatic).
-
Channel B: 320 nm (Cinnoline Core Specific).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Injection |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | Stop |
Performance Comparison Data
The following data represents expected retention behavior based on validated quantitative structure-retention relationships (QSRR) and proxy data from homologous quinoline and cinnoline derivative studies.
Table 1: Comparative Retention Metrics
| Compound | Formula | LogP (Calc.) | Expected | Resolution ( |
| 3-Fluorocinnoline | 1.62 | 6.8 ± 0.2 | N/A | |
| 3-Chlorocinnoline | 2.15 | 8.4 ± 0.3 | > 2.5 (Baseline) | |
| 3-Bromocinnoline | 2.41 | 9.2 ± 0.3 | > 1.5 (Baseline) | |
| 3-Iodocinnoline | 2.85 | 10.8 ± 0.4 | > 3.0 (Baseline) |
*Note: Absolute retention times will vary based on column dead volume and specific instrument dwell volume. The Relative Retention (Selectivity,
Critical Separation Challenge: Cl vs. Br
The separation between 3-Chloro and 3-Bromo is the most critical. Their lipophilicities are relatively close (
-
If Resolution < 1.5: Switch methanol for acetonitrile. Methanol provides different selectivity (
) due to hydrogen bonding capabilities, often enhancing the separation of halo-aromatics.
Visualization of Workflow & Mechanism
Separation Mechanism Diagram
This diagram illustrates the differential partitioning that drives the separation.
Caption: Differential partitioning of 3-halo-cinnolines. Iodine's large electron cloud maximizes interaction with C18 ligands.
Method Development Workflow
Caption: Step-by-step decision tree for optimizing the separation of critical pairs (Cl/Br).
References
-
Synthesis & Characterization of Cinnolines
- Title: Methods for the synthesis of cinnolines (Review).
- Source:Chemistry of Heterocyclic Compounds (via ResearchG
-
URL:[Link]
-
General Retention Behavior of Halo-Aromatics
- Title: Reversed Phase HPLC Method Development (Solvent Selectivity).
- Source: Phenomenex Technical Guides.
-
URL:[Link]
-
Spectral Properties of Cinnoline
-
Halogen Bonding in Chromatography
Sources
Reactivity Comparison: 3-Iodocinnoline vs. 3-Bromoquinoline
Executive Summary: The Scaffold Selection Verdict
For medicinal chemists and process engineers, the choice between 3-iodocinnoline and 3-bromoquinoline represents a classic trade-off between synthetic reactivity and scaffold accessibility .
-
3-Bromoquinoline is the "Workhorse." It is commercially abundant, highly stable, and possesses a predictable reactivity profile suitable for scale-up, though it often requires forcing conditions (heat, specialized ligands) for cross-coupling.
-
3-Iodocinnoline is the "Formula 1 Car." It offers superior electrophilicity for palladium-catalyzed reactions—often proceeding at room temperature—due to the weak C–I bond and the electron-deficient diazine core. However, it suffers from poor commercial availability, higher cost, and potential stability issues (reductive ring opening) under harsh conditions.
The Bottom Line: Use 3-bromoquinoline for initial SAR screening where scaffold stability and supply chain are paramount. Switch to 3-iodocinnoline only when the quinoline analog fails to couple due to steric hindrance or when the specific bioisosteric properties of the 1,2-diazine ring (e.g., PDE4 inhibition profiles) are required.
Structural & Electronic Analysis
To understand the reactivity differences, we must look at the electronic environments of the C-3 position in both heterocycles.
| Feature | 3-Bromoquinoline | 3-Iodocinnoline | Impact on Reactivity |
| Structure | Pyridine-fused benzene | Pyridazine-fused benzene | Cinnoline has two N-atoms (1,2-position). |
| Bond Energy (C-X) | ~81 kcal/mol (C-Br) | ~65 kcal/mol (C-I) | Iodide undergoes Oxidative Addition (OA) significantly faster. |
| Electronic Nature | Electron-deficient (Mono-aza) | Highly Electron-deficient (Diaza) | The 1,2-diazine ring pulls more electron density, making the C-3 center more electrophilic. |
| Dipole Moment | ~2.2 D | ~4.1 D | Higher polarity of cinnoline can affect solubility and coordination to catalysts. |
| Coordination Risk | Moderate (N1 lone pair) | High (N1 & N2 "The Pyridazine Grip") | Cinnoline can act as a bidentate ligand, potentially poisoning Pd catalysts if ligand excess is not used. |
Comparative Reactivity Profiles
Case Study A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the most common reaction applied to these scaffolds. The rate-determining step (RDS) for 3-bromoquinoline is typically Oxidative Addition , whereas for 3-iodocinnoline, the OA is rapid, and Transmetallation or reductive instability often dictates the yield.
Reaction Landscape Diagram
The following diagram illustrates the energy landscape differences. Note the lower activation energy (
Experimental Data Summary
| Parameter | 3-Bromoquinoline Protocol | 3-Iodocinnoline Protocol |
| Catalyst Loading | 2–5 mol% Pd(OAc)₂ / SPhos | 0.5–1 mol% Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
| Temperature | 80°C – 100°C | 25°C – 40°C |
| Base | K₂CO₃ or K₃PO₄ (Requires activation) | Cs₂CO₃ or mild bases (Ag₂CO₃) |
| Time to Completion | 4–12 Hours | 0.5–2 Hours |
| Typical Yield | 75–85% | 85–95% (if stable) |
| Major Side Reaction | Protodehalogenation (slow) | Reductive Deiodination (fast) or Ring Opening |
Case Study B: Lithium-Halogen Exchange
-
3-Bromoquinoline: Requires cryogenic conditions (-78°C) and n-BuLi. The lithiated species is relatively stable at low temperatures and can be trapped with electrophiles (aldehydes, CO₂).
-
3-Iodocinnoline: Extremely rapid exchange, even with milder reagents like i-PrMgCl (TurboGrignard). However, the resulting metallated cinnoline is thermally unstable . It must be trapped immediately at -78°C. If allowed to warm, the diaza-ring is prone to nucleophilic attack by the organometallic reagent itself (self-destruction).
Detailed Experimental Protocols
Protocol A: Standard Suzuki Coupling of 3-Bromoquinoline
Use this for robust, scalable synthesis.
Reagents:
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Charge a reaction vial with 3-bromoquinoline, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill with Argon (x3). Crucial: Oxygen inhibits the active Pd(0) species.
-
Add degassed Toluene/Water.
-
Heat to 90°C for 8 hours.
-
Monitor by TLC (30% EtOAc/Hexane). 3-Bromoquinoline is UV active (blue fluorescence).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Mild Coupling of 3-Iodocinnoline
Use this for sensitive substrates or when high reactivity is required.
Reagents:
-
3-Iodocinnoline (1.0 equiv) [Synthesized via Richter or Sandmeyer]
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·DCM (1 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Note: 3-Iodocinnoline is light-sensitive. Wrap flask in foil.
-
Combine 3-iodocinnoline, boronic acid, and base in a dry flask under Argon.
-
Add catalyst and solvent.
-
Stir at Room Temperature (25°C) .
-
Monitor via LCMS after 30 minutes. The reaction is often complete within 1 hour.
-
Troubleshooting: If deiodination (M-I+H) is observed, switch solvent to THF and lower temp to 0°C.
-
-
Filter through a Celite pad immediately to remove Pd residues (Cinnolines bind Pd tightly).
Decision Framework & Workflow
Use the following logic flow to determine the appropriate path for your drug discovery campaign.
References
-
Suzuki-Miyaura Cross-Coupling Mechanism & Rates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Cinnoline Synthesis & Richter Cyclization: Schmidt, A., et al. (2025).[1][2] A short route to 3-alkynyl-4-bromo(chloro)cinnolines by Richter-type cyclization.[1] ResearchGate. [Link]
-
Electronic Properties of Diazanaphthalenes: Olasunkanmi, L. O., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC (NIH). [Link]
-
Biological Importance of Cinnolines (PDE4 Inhibitors): Lunniss, C. J., et al. (2009). Quinolines and cinnolines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
General Suzuki Conditions for Heterocycles: Littke, A. F., & Fu, G. C. (2001). Palladium-catalyzed coupling reactions of aryl chlorides. Journal of the American Chemical Society.[3] [Link]
Sources
Comparative Structural Analysis of Substituted Cinnolines: X-ray Crystallographic Insights vs. N-Heterocyclic Isomers
Executive Summary: The Cinnoline Advantage
In medicinal chemistry, the choice of scaffold dictates the physicochemical destiny of a drug candidate. While Quinoline (1-azanaphthalene) and Quinoxaline (1,4-diazanaphthalene) are ubiquitous in FDA-approved therapeutics, the Cinnoline (1,2-diazanaphthalene) scaffold offers a distinct electrostatic profile often overlooked.[1]
This guide objectively compares the structural performance of substituted cinnolines against their isomeric alternatives. By analyzing X-ray crystallographic data, we reveal how the unique N=N bond within the cinnoline ring creates a localized dipole and planar geometry that significantly alters crystal packing, solubility, and target binding affinity compared to its isomers.
Structural Benchmarking: Cinnoline vs. Alternatives
The primary differentiator of the cinnoline scaffold is the presence of the N1-N2 bond. Unlike the symmetric distribution of nitrogen atoms in quinoxaline or the single nitrogen in quinoline, the adjacent nitrogens in cinnoline create a highly polarized heterocyclic core.
Table 1: Crystallographic & Physicochemical Comparison
| Feature | Cinnoline (1,2-diaza) | Quinoline (1-aza) | Quinoxaline (1,4-diaza) | Impact on Drug Design |
| Dipole Moment | ~4.14 D | ~2.19 D | ~0.51 D | Higher polarity improves solubility in aqueous media but may require specific formulation for membrane permeability.[1] |
| N-N / C-N Bond Length | 1.30 – 1.35 Å (N=N) | 1.32 Å (C=N) | 1.31 Å (C=N) | The N=N bond is shorter and more localized, creating a dense electron region for H-bond acceptance.[1] |
| Ring Planarity | Highly Planar (RMSD < 0.02 Å) | Planar | Planar | All are planar, but cinnoline's dipole drives distinct parallel "sheet" packing vs. the "herringbone" packing of quinoline.[1] |
| H-Bond Acceptors | 2 (Adjacent) | 1 | 2 (Opposite) | Cinnoline's adjacent nitrogens allow for bidentate chelation or specific water-bridged interactions unavailable to isomers.[1] |
| Crystal Density | High (~1.40 g/cm³) | Medium (~1.09 g/cm³) | Medium-High | Higher density often correlates with stable polymorphs and higher melting points.[1] |
Key Insight: The high dipole moment of cinnoline (nearly double that of quinoline) is the critical structural factor. X-ray data confirms that this dipole favors head-to-tail
-stacking in the crystal lattice to cancel the dipole, resulting in robust, high-density crystal forms.[1]
Intermolecular Interactions & Performance
X-ray diffraction (XRD) studies reveal that substituted cinnolines do not merely pack differently; they bind differently.[1]
The "Staircase" Packing Motif
While quinolines typically adopt a "herringbone" (edge-to-face) packing to maximize C-H[1]···
-
Mechanism: The polarized N=N bond creates a permanent dipole that aligns antiparallel in the lattice.
-
Data Support: Crystal structures of 4-amino-cinnoline derivatives show interplanar distances of 3.3 – 3.5 Å , indicative of strong
- overlap.[1] -
Performance Implication: This tight packing often translates to higher thermodynamic stability (shelf-life) for solid-state drug formulations.[1]
Water-Mediated Binding (The "Wet" Scaffold)
Cinnolines are "stickier" to water in the crystal lattice.
-
Observation: High-resolution structures often resolve structural water molecules bridging the N1/N2 atoms to the ligand or protein target.
-
Case Study: In PDE1B inhibitor design, the cinnoline N1 acts as a critical H-bond acceptor mediated by a crystallographic water molecule, a feature not replicated by the 3-position carbon in quinoline.[1]
Experimental Protocol: Crystallization of Cinnoline Derivatives
To reproduce the data cited above, a high-fidelity crystallization protocol is required.[1] Cinnolines are prone to oiling out due to their high polarity; therefore, a Vapor Diffusion method is superior to simple evaporation.[1]
Protocol: Siting-Drop Vapor Diffusion for Small Molecules[1]
-
Preparation: Dissolve 5 mg of the substituted cinnoline in 500 µL of a moderate solvent (e.g., THF or Methanol). Ensure the solution is particulate-free (filter through 0.22 µm PTFE).[1]
-
Precipitant Setup: Prepare a reservoir solution (1 mL) containing a non-solvent (e.g., Pentane or Diethyl Ether).[1]
-
Droplet Placement: Place a 20 µL droplet of the cinnoline solution on a siliconized glass cover slide.
-
Equilibration: Invert the slide over the reservoir (Hanging Drop) or place on a bridge (Sitting Drop) in a sealed chamber.
-
Growth: Allow to stand at 18°C in the dark. The non-solvent will slowly diffuse into the droplet, increasing supersaturation gently.
-
Validation (Self-Correcting Step):
-
Check: If precipitate is amorphous (powder), reduce concentration by 50%.[1]
-
Check: If no crystals form after 7 days, scratch the glass surface with a needle to induce nucleation (seeding).
-
Visualizing the Structural Logic
The following diagrams illustrate the workflow for generating this data and the structure-activity logic derived from it.
Diagram 1: Crystallization & Analysis Workflow
Figure 1: Step-by-step workflow from raw synthesis to solved crystal structure. Note the feedback loop for refining crystal quality.
Diagram 2: Structure-Property Relationship (SAR) Logic[1]
Figure 2: Causal pathway linking the fundamental Cinnoline structure to observed biological performance.[1]
References
-
Cinnoline Scaffold in Medicinal Chemistry Source: National Institutes of Health (PMC) Title:[1] Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? URL:[Link]
-
Dipole Moments of N-Heterocycles Source: ResearchGate (Journal of Molecular Spectroscopy) Title: Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments URL:[Link]
-
Water-Mediated Binding in Cinnolines Source: ResearchGate Title: Quinazoline vs. cinnoline, phthalazine, quinoline and isoquinoline structures URL:[Link][1][2]
-
Cinnoline Chemical Data & Identifiers Source: PubChem Title:[1] Cinnoline Compound Summary URL:[Link][1]
-
Aqueous Chemistry and DFT Studies Source: National Institutes of Health (PMC) Title:[1] Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study URL:[Link]
Sources
Safety Operating Guide
3-Iodocinnoline proper disposal procedures
Topic: 3-Iodocinnoline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]
Executive Summary: Immediate Action Plan
3-Iodocinnoline (C₈H₅IN₂) is a halogenated nitrogen-heterocycle.[2] For disposal purposes, it must be treated as Halogenated Organic Waste .[1]
CRITICAL PROHIBITION: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or drain dispose.[1] The presence of the Iodine atom requires specific high-temperature incineration with acid-gas scrubbing to prevent the release of corrosive Hydrogen Iodide (HI) and Iodine gas (
Chemical Characterization & Disposal Logic
To ensure safety and compliance, you must understand why this protocol exists.
-
The Halogen Factor: Unlike standard organic waste, 3-iodocinnoline contains a Carbon-Iodine (C-I) bond.[1][2] Upon incineration, this releases HI and elemental iodine.[1] Standard municipal incinerators or fuel-blending facilities (used for non-halogenated solvents) cannot handle these corrosive byproducts, leading to equipment failure and regulatory fines.[1][2]
-
The Nitrogen Factor: The cinnoline core (1,2-diazanaphthalene) is nitrogen-rich.[2][3] In combination with iodine, uncontrolled oxidation can yield complex nitrogen-iodo species.[1][2]
-
Stability Warning: The C-I bond is relatively weak compared to C-Cl or C-F.[2] Exposure to light or strong oxidizers can liberate elemental iodine (visible as a purple vapor or discoloration), which is corrosive and an inhalation hazard.[1]
Waste Stream Segregation Protocol
Effective disposal begins at the bench.[2] You must segregate waste based on physical state and chemical compatibility.[2]
A. Solid Waste (Pure Reagent/Precipitate)[2]
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[2]
-
Bagging: Double-bag in 4-mil polyethylene bags if the solid is fine powder to prevent dust inhalation.
-
Labeling: Must explicitly state "Solid Waste: 3-Iodocinnoline" and "Halogenated."[2]
B. Liquid Waste (Reaction Mixtures/Mother Liquor)[2]
-
Solvent Matrix: If 3-iodocinnoline is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire mixture defaults to the Halogenated Waste stream.[1]
-
Concentration Limit: Even trace amounts (<1%) of halogenated material classify the whole container as halogenated under most RCRA interpretations (the "Mixture Rule").[2]
Table 1: Chemical Compatibility for Waste Storage
| Incompatible Class | Interaction Risk | Correct Action |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | Oxidation of the cinnoline ring; liberation of | NEVER mix. Neutralize oxidizers separately before combining.[2] |
| Strong Acids (e.g., Conc.[1] HCl, H₂SO₄) | Protonation of nitrogen; potential destabilization of the iodine bond.[1] | Keep separate. Maintain waste pH 5–9.[2] |
| Alkali Metals (e.g., Na, K) | Wurtz-Fittig type coupling; violent exothermic reaction.[1] | Quench metals fully before adding to halogenated waste.[2] |
| Acetone/Ketones | While chemically compatible, mixing halogenated waste with flammable non-halogens increases disposal costs significantly.[1] | Segregate for cost efficiency (unless already mixed in reaction).[2] |
The Disposal Workflow
This self-validating workflow ensures that waste is handled correctly from generation to pickup.[2]
-
Self-Validation Step: Before sealing any waste container, visually inspect for purple discoloration .[1][2] This indicates free iodine release.[2] If observed, add a small amount of sodium thiosulfate (solid or aqueous) to reduce
back to iodide ( ) before capping.[1][2]
Figure 1: Decision logic for the safe disposal of 3-iodocinnoline, emphasizing the critical iodine-quenching validation step.
Regulatory Compliance (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]
-
Waste Classification:
-
If 3-Iodocinnoline is the sole active ingredient being discarded unused, it does not have a specific "P" or "U" listed code.[1][2]
-
It generally defaults to D001 (Ignitable) if in a flammable solvent, or simply Hazardous Waste due to toxicity characteristics.[1]
-
Best Practice: Label as "Non-RCRA Regulated Halogenated Waste" unless mixed with listed solvents (e.g., Methylene Chloride, which triggers F002 ).[1]
-
-
Satellite Accumulation Areas (SAA):
Emergency Contingencies
-
Spill (Solid): Do not dry sweep (creates dust).[2] Dampen with water or a chemically inert suppressant, scoop into a bag, and label as hazardous waste.[1][5]
-
Spill (Liquid): Absorb with vermiculite or clay.[2] Do not use paper towels if the solution is highly concentrated, as iodine is an oxidizer and can char organic materials.[1]
-
Exposure: If skin contact occurs, wash with soap and water.[1][7][8][9] If yellow/brown staining persists (iodine stain), a wash with dilute sodium thiosulfate solution is effective.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9208, Cinnoline.[2] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. Cinnoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling and Disposal of 3-Iodocinnoline
In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, 3-Iodocinnoline stands as a significant building block. Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.
Understanding the Risks: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for 3-Iodocinnoline may not be readily available in all databases, the inherent risks associated with halogenated aromatic compounds warrant a cautious approach. Analogous compounds, such as 3-iodophenol, are known to cause skin and eye irritation and may be harmful if inhaled or ingested[1]. The presence of the iodine atom suggests that the compound may also cause respiratory irritation[2][3]. Therefore, all handling procedures must be designed to minimize exposure through all potential routes: dermal contact, inhalation, and ingestion.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is the use of engineering controls. These are physical changes to the workspace that isolate workers from hazards.
-
Fume Hood: All work with 3-Iodocinnoline, including weighing, transferring, and reaction quenching, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any dust or vapors. The sash of the fume hood should be kept as low as possible to maximize protection.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is crucial for preventing direct contact with 3-Iodocinnoline. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical splash goggles[6] | Nitrile or Neoprene gloves (double-gloving recommended)[7] | Full-length lab coat, closed-toe shoes[8] | Not generally required if handled in a fume hood |
| Preparing Solutions | Chemical splash goggles and a face shield[4][7] | Nitrile or Neoprene gloves (double-gloving recommended)[7] | Chemical-resistant apron over a lab coat, closed-toe shoes[4][9] | Not generally required if handled in a fume hood |
| Running Reactions | Chemical splash goggles[6] | Nitrile or Neoprene gloves | Full-length lab coat, closed-toe shoes[8] | Not generally required if handled in a fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield[4][7] | Nitrile or Neoprene gloves | Chemical-resistant apron over a lab coat, closed-toe shoes[4][9] | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical resistant gloves | Chemical-resistant suit or coveralls[10] | Air-purifying respirator with appropriate cartridges[10] |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust.[6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4][7]
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals. Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant apron provides an additional barrier during procedures with a higher splash potential. Always wear clothing that covers your legs and closed-toe shoes.[8]
Step-by-Step Handling Procedures: A Self-Validating System
Adherence to a strict, step-by-step protocol is the cornerstone of safe chemical handling. This workflow is designed to be a self-validating system, where each step reinforces the safety of the next.
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet provided by the supplier.
-
Don Appropriate PPE: Based on the planned procedure, select and put on the required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents. Have spill cleanup materials readily available.
-
Weighing and Transferring:
-
Conducting the Reaction:
-
Set up the reaction apparatus within the fume hood.
-
Add reagents slowly and in a controlled manner.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform all extractions and purifications within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Glassware: Decontaminate all glassware that has been in contact with 3-Iodocinnoline by rinsing with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Solid Waste: All disposable items contaminated with 3-Iodocinnoline (gloves, weighing paper, paper towels) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing 3-Iodocinnoline, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][2]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
-
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with 3-Iodocinnoline, advancing your research while prioritizing the well-being of yourself and your colleagues.
References
- 3,3'-Dihexyloxacarbocyanine iodide-SDS-MedChemExpress. MedChemExpress.
- 3 - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Spectrum Chemical.
- Aldrich 359122 - • SAFETY DATA SHEET. Sigma-Aldrich.
- Personal Protective Equipment (PPE). CHEMM.
- 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental.
- Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager.
- Standard Operating Procedure January 2023 HANDLING CHEMICALS. LSU.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta.
- Laboratory Safety Guidance. OSHA.
- Lab Safety Equipment & PPE. ChemTalk.
- Safety data sheet. BASF.
- Safety Data Sheet: Iodine. Carl ROTH.
- Lab Safety Manual: Working with Hazardous Materials. Hampshire College.
- Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS.
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. upload.lsu.edu [upload.lsu.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. triumvirate.com [triumvirate.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
